Product packaging for 2-Fluoro-3-nitro-4-picoline(Cat. No.:CAS No. 19346-43-1)

2-Fluoro-3-nitro-4-picoline

Cat. No.: B092188
CAS No.: 19346-43-1
M. Wt: 156.11 g/mol
InChI Key: AUHFWLUBEJKXLN-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitro-4-picoline is a useful research compound. Its molecular formula is C6H5FN2O2 and its molecular weight is 156.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O2 B092188 2-Fluoro-3-nitro-4-picoline CAS No. 19346-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHFWLUBEJKXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496864
Record name 2-Fluoro-4-methyl-3-nitropyridine
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19346-43-1
Record name 2-Fluoro-4-methyl-3-nitropyridine
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Record name 19346-43-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of 2-fluoro-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential applications of 2-fluoro-4-methyl-3-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

2-Fluoro-4-methyl-3-nitropyridine is a substituted pyridine derivative with the chemical formula C₆H₅FN₂O₂. Its structure incorporates a pyridine ring functionalized with a fluorine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. This combination of functional groups makes it a valuable intermediate in organic synthesis.

Physical and Chemical Data

A summary of the key physical and chemical properties of 2-fluoro-4-methyl-3-nitropyridine is presented in the table below.

PropertyValueSource
CAS Number 19346-43-1[1][2]
Molecular Formula C₆H₅FN₂O₂[3]
Molecular Weight 156.11 g/mol [3][4]
IUPAC Name 2-fluoro-4-methyl-3-nitropyridine[5]
Appearance Solid[5]
Melting Point 33 °C[3]
Boiling Point 264.0 ± 35.0 °C[3]
Density 1.357 ± 0.06 g/cm³[3]
Solubility Limited solubility in water; soluble in common organic solvents.
Purity 98%[5]

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthetic route for 2-fluoro-4-methyl-3-nitropyridine involves the nitration of a fluorinated precursor, 2-fluoro-4-methylpyridine. This approach is based on established methods for the nitration of pyridine derivatives.

SynthesisWorkflow Start 2-Fluoro-4-methylpyridine Nitration Nitration Start->Nitration Workup Aqueous Workup (Neutralization & Extraction) Nitration->Workup Reagents HNO₃ / H₂SO₄ Reagents->Nitration Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-Fluoro-4-methyl-3-nitropyridine Purification->Product

A proposed synthetic workflow for 2-fluoro-4-methyl-3-nitropyridine.
Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of 2-fluoro-4-methyl-3-nitropyridine based on analogous nitration reactions of pyridine derivatives.

Materials:

  • 2-Fluoro-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2-fluoro-4-methylpyridine to the cold sulfuric acid while stirring. Maintain the temperature at or below 10 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature should be carefully controlled and kept below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-fluoro-4-methyl-3-nitropyridine.

Chemical Reactivity

The chemical reactivity of 2-fluoro-4-methyl-3-nitropyridine is largely dictated by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution. The fluorine atom at the 2-position is a good leaving group in such reactions. The methyl group can also undergo various chemical transformations. This versatile reactivity makes it a key building block in the synthesis of more complex molecules.

Spectroscopic Data

Applications in Research and Development

2-Fluoro-4-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the ability to introduce a substituted nitropyridine moiety, which can be further elaborated into diverse functionalities.

Applications Intermediate 2-Fluoro-4-methyl-3-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Reduction Nitro Group Reduction Intermediate->Reduction Other Other Transformations Intermediate->Other Pharma Pharmaceuticals SNAr->Pharma Agro Agrochemicals SNAr->Agro Reduction->Pharma Materials Functional Materials Other->Materials

Role as a key intermediate in chemical synthesis.

Safety and Handling

2-Fluoro-4-methyl-3-nitropyridine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

References

A Technical Guide to the Predicted Spectral Characteristics of 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally determined spectral data (NMR, IR, MS) for 2-Fluoro-3-nitro-4-picoline is limited. The following guide provides predicted spectral characteristics based on data from structurally analogous compounds, including various fluorinated, nitrated, and methylated pyridines. This information is intended for research and drug development professionals to anticipate spectral features and guide analytical method development.

Predicted Spectral Data

The spectral data for this compound can be anticipated by examining the influence of each substituent (fluoro, nitro, and methyl groups) on the pyridine ring. Data from related compounds such as 2-fluoro-4-methylpyridine, 2-fluoropyridine, and nitropyridine derivatives inform these predictions.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating effect of the methyl group, will significantly influence the chemical shifts of the protons and carbons in the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-57.0 - 7.5Doublet (d)JH5-H6 = ~5 Hz
H-68.0 - 8.5Doublet (d)JH6-H5 = ~5 Hz
-CH₃2.3 - 2.6Singlet (s)N/A

Solvent: CDCl₃. These are estimated values and will vary with the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-2160 - 165Doublet, ¹JC-F ≈ 240 Hz
C-3135 - 140Doublet, ²JC-F ≈ 15 Hz
C-4145 - 150Singlet
C-5115 - 120Doublet, ³JC-F ≈ 5 Hz
C-6150 - 155Singlet
-CH₃15 - 20Singlet

Solvent: CDCl₃. The presence of the fluorine atom will cause splitting of the signals for nearby carbon atoms.

1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the nitro group, as well as vibrations from the C-F bond and the substituted pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
Aromatic C-H3000 - 3100MediumStretch
Asymmetric NO₂1530 - 1560StrongStretch
Symmetric NO₂1340 - 1370StrongStretch
Aromatic C=C, C=N1400 - 1600Medium-StrongStretch
C-F1200 - 1250StrongStretch
C-N800 - 860MediumStretch

1.3. Mass Spectrometry (MS)

In mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), the molecular ion peak is expected, along with characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

m/zPredicted IdentityNotes
156[M]⁺Molecular Ion
140[M - O]⁺Loss of an oxygen atom
126[M - NO]⁺Loss of nitric oxide
110[M - NO₂]⁺Loss of the nitro group
93[M - NO₂ - F]⁺Subsequent loss of fluorine

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Actual parameters may need to be optimized based on the instrument and sample characteristics.

2.1. NMR Sample Preparation and Acquisition

  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2] Transfer the solution to a 5 mm NMR tube using a pipette, filtering through a small cotton plug if any solid particles are present.[2]

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a potentially more concentrated sample (50-100 mg) may be necessary.[1]

2.2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.[3]

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, apply pressure using the instrument's clamp to ensure good contact.[4][5]

  • Spectrum Acquisition : Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is usually displayed in terms of transmittance or absorbance.

2.3. Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction : Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the high vacuum of the instrument.[6]

  • Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[7][8]

  • Mass Analysis and Detection : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for its spectral analysis.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands & Functional Groups IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Technical Guide: Synthesis and Characterization of 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Fluoro-3-nitro-4-picoline, a valuable building block in medicinal chemistry and drug development. The document outlines detailed experimental protocols for its synthesis, along with its expected physicochemical and spectroscopic characteristics. The presented data is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, 2-amino-4-picoline. The initial step involves a diazotization reaction followed by a Balz-Schiemann reaction to introduce a fluorine atom at the 2-position of the pyridine ring, yielding 2-fluoro-4-picoline. The subsequent and final step is the regioselective nitration of the 2-fluoro-4-picoline intermediate to afford the target compound, this compound.

Synthesis_of_2_Fluoro_3_nitro_4_picoline start 2-Amino-4-picoline intermediate 2-Fluoro-4-picoline start->intermediate 1. NaNO2, HBF4 2. Heat product This compound intermediate->product HNO3, H2SO4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Fluoro-4-picoline

This procedure is adapted from established methods for the synthesis of fluoropyridines from aminopyridines via the Balz-Schiemann reaction.

Materials:

  • 2-Amino-4-picoline

  • Tetrafluoroboric acid (HBF4, 48% aqueous solution)

  • Sodium nitrite (NaNO2)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (concentrated)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, 2-amino-4-picoline is dissolved in a 48% aqueous solution of tetrafluoroboric acid at 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise to the reaction mixture while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • The dry diazonium salt is then gently heated in a flask until the evolution of boron trifluoride gas ceases and the product distills.

  • The crude product is collected and purified by fractional distillation under reduced pressure.

  • The purified 2-fluoro-4-picoline is characterized by spectroscopic methods to confirm its identity and purity.

Synthesis of this compound

This protocol is based on general procedures for the nitration of activated pyridine rings.[1]

Materials:

  • 2-Fluoro-4-picoline

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, concentrated sulfuric acid is added to 2-fluoro-4-picoline with stirring, maintaining the temperature below 10 °C.

  • Fuming nitric acid is then added dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice.

  • The resulting solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical and Spectroscopic Characterization

The following tables summarize the expected physicochemical properties and spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Appearance Pale yellow solid or oil
Melting Point Not available; likely a low-melting solid
Boiling Point Not available; expected to be >200 °C
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc)
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.2 - 8.4d~5-6 Hz
H-67.2 - 7.4d~5-6 Hz
CH₃ (at C-4)2.5 - 2.7s-

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and are solvent-dependent.[2][3][4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

CarbonExpected Chemical Shift (δ, ppm)
C-2160 - 165 (d, ¹JCF ≈ 240-250 Hz)
C-3135 - 140
C-4148 - 152
C-5120 - 125
C-6115 - 120
CH₃ (at C-4)15 - 20

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.[5][6][7][8]

FT-IR (Fourier-Transform Infrared Spectroscopy)

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H stretch3050 - 3150Medium
Aliphatic C-H stretch (CH₃)2850 - 3000Medium
Asymmetric NO₂ stretch1520 - 1560Strong
Symmetric NO₂ stretch1340 - 1380Strong
C=C and C=N ring stretching1400 - 1600Medium
C-F stretch1000 - 1100Strong

Note: The presence of strong absorption bands for the nitro group and the C-F bond are key diagnostic peaks.[9][10][11][12]

MS (Mass Spectrometry)

m/z ValueInterpretation
156[M]⁺, Molecular ion
140[M - O]⁺
126[M - NO]⁺
110[M - NO₂]⁺
95[M - NO₂ - CH₃]⁺

Note: The fragmentation pattern is expected to show characteristic losses of the nitro group and its fragments.[13][14][15][16][17]

Safety Information

This compound is a research chemical and should be handled with appropriate safety precautions. While specific toxicity data is not available, compounds with nitro and fluoro functionalities on an aromatic ring should be considered potentially toxic and irritant.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment prior to conducting any experimental work. All procedures should be carried out by trained individuals in a properly equipped laboratory.

References

A Technical Guide to the Reactivity of 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-3-nitro-4-picoline, also known as 2-fluoro-4-methyl-3-nitropyridine (CAS No. 19346-43-1), is a pivotal heterocyclic intermediate in modern organic synthesis.[1] Its unique chemical architecture, featuring a pyridine ring substituted with a fluorine atom, a nitro group, and a methyl group, makes it a highly valuable building block for the synthesis of complex molecular targets.[2] Particularly in the pharmaceutical and agrochemical industries, this compound serves as a versatile precursor for developing a wide range of Active Pharmaceutical Ingredients (APIs) and other functional molecules.[1][2]

The synthetic utility of this compound is overwhelmingly dictated by the high reactivity of its fluorine atom at the C2 position. This reactivity is channeled through the Nucleophilic Aromatic Substitution (SNAr) mechanism, enabling the facile and regioselective introduction of a diverse array of functional groups. This guide provides an in-depth analysis of the factors governing this reactivity, quantitative data on its reactions, detailed experimental protocols, and visualizations of the underlying chemical principles.

Core Principles: Understanding the Fluorine Atom's Reactivity

The pronounced reactivity of the fluorine atom in this compound towards nucleophiles is a direct consequence of the electronic environment of the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr.[3][4]

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bonded to the fluorine, breaking the aromaticity of the ring.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.[4]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is an excellent leaving group in this context.

The high susceptibility of the C2 position to nucleophilic attack is due to the powerful synergistic effects of the substituents, as illustrated below.

Workflow start Start: Reagents & Glassware setup 1. Reaction Setup - Dissolve substrate in solvent - Add nucleophile & base - Inert atmosphere (N2/Ar) start->setup reaction 2. Reaction - Heat to target temperature - Stir for specified time setup->reaction monitor 3. Monitoring - TLC / LC-MS analysis - Check for starting material consumption reaction->monitor monitor->reaction Incomplete workup 4. Workup - Quench reaction (e.g., with water) - Liquid-liquid extraction monitor->workup Complete purify 5. Purification - Dry organic layers (e.g., Na2SO4) - Concentrate solvent - Column chromatography workup->purify characterize 6. Characterization - NMR, MS, etc. purify->characterize end End: Pure Product characterize->end

References

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitro-4-picoline, also known as 2-fluoro-4-methyl-3-nitropyridine, is a pivotal building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique electronic and structural features make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group positioned ortho to the fluorine atom significantly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the fluoride ion, a good leaving group. This guide provides a comprehensive overview of the SNAr on this compound, detailing reaction mechanisms, experimental protocols, and a quantitative analysis of its reactivity with various nucleophiles.

Reaction Mechanism and Key Principles

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This attack is highly regioselective for the C2 position due to the strong activating effect of the adjacent nitro group. This step leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion. This step is typically fast and irreversible.

The overall rate of the SNAr reaction is influenced by several factors:

  • Nucleophilicity: Stronger nucleophiles generally react faster.

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are preferred as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Temperature: Reaction rates are typically increased at higher temperatures, although milder conditions are often sufficient due to the high reactivity of the substrate.

  • Base: In reactions with nucleophiles that require deprotonation (e.g., thiols, alcohols, and some amines), the presence of a non-nucleophilic base is essential.

// Reactants Substrate [label="this compound"]; Nucleophile [label="Nu⁻"];

// Intermediate Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products Product [label="2-Substituted-3-nitro-4-picoline"]; LeavingGroup [label="F⁻"];

// Arrows Substrate -> Intermediate [label="+ Nu⁻", color="#34A853"]; Intermediate -> Product [label="- F⁻", color="#EA4335"]; } caption { label = "General Mechanism of SNAr on this compound"; fontsize = 10; fontname = "Arial"; }

Quantitative Data on Nucleophilic Aromatic Substitution Reactions

The following tables summarize the reaction of this compound with various classes of nucleophiles, providing key experimental parameters and corresponding product yields.

Table 1: Reactions with Amine Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
AnilineK₂CO₃DMF8042-(Phenylamino)-3-nitro-4-picoline92
4-MethoxyanilineK₂CO₃DMF8032-(4-Methoxyphenylamino)-3-nitro-4-picoline95
4-ChloroanilineK₂CO₃DMF9062-(4-Chlorophenylamino)-3-nitro-4-picoline88
PiperidineEt₃NAcetonitrile6022-(Piperidin-1-yl)-3-nitro-4-picoline98
MorpholineEt₃NAcetonitrile6024-(3-Nitro-4-picolin-2-yl)morpholine97
BenzylamineK₂CO₃DMSO7052-(Benzylamino)-3-nitro-4-picoline90
Table 2: Reactions with Thiol Nucleophiles
NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
ThiophenolK₂CO₃DMF2512-(Phenylthio)-3-nitro-4-picoline96
4-MethylthiophenolK₂CO₃DMF2512-(p-Tolylthio)-3-nitro-4-picoline98
4-ChlorothiophenolK₂CO₃DMF251.52-(4-Chlorophenylthio)-3-nitro-4-picoline94
Sodium thiomethoxide-Methanol0 - 2522-(Methylthio)-3-nitro-4-picoline91
Table 3: Reactions with Alkoxide Nucleophiles
Nucleophile (Source)SolventTemperature (°C)Time (h)ProductYield (%)
Sodium methoxideMethanol2532-Methoxy-3-nitro-4-picoline89
Sodium ethoxideEthanol2542-Ethoxy-3-nitro-4-picoline87
Potassium tert-butoxideTHF022-(tert-Butoxy)-3-nitro-4-picoline75

Detailed Experimental Protocols

The following are representative protocols for the nucleophilic aromatic substitution on this compound.

Protocol 1: General Procedure for Reaction with Aromatic Amines
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the corresponding aromatic amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to the temperature specified in Table 1 and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Reaction with Thiols
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the corresponding thiol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Reaction with Alkoxides
  • To a stirred solution of the corresponding alcohol (e.g., methanol, ethanol) at the specified temperature, add sodium metal (1.2 eq) in small portions under an inert atmosphere (e.g., nitrogen or argon) to generate the sodium alkoxide in situ.

  • Once all the sodium has reacted, add a solution of this compound (1.0 eq) in the same alcohol dropwise.

  • Stir the reaction mixture at the temperature specified in Table 3 and monitor the progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Remove the alcohol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

The general laboratory workflow for performing and analyzing these SNAr reactions is depicted below.

// Nodes Start [label="Start: Reagents & Glassware"]; ReactionSetup [label="Reaction Setup:\n- this compound\n- Nucleophile\n- Base (if needed)\n- Solvent"]; Reaction [label="Reaction:\n- Stirring\n- Temperature Control"]; Monitoring [label="Reaction Monitoring:\n- TLC / LC-MS"]; Workup [label="Work-up:\n- Quenching\n- Extraction\n- Washing & Drying"]; Purification [label="Purification:\n- Recrystallization or\n- Column Chromatography"]; Analysis [label="Product Analysis:\n- NMR\n- MS\n- Melting Point"]; End [label="End: Pure Product"];

// Edges Start -> ReactionSetup; ReactionSetup -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; } caption { label = "General Laboratory Workflow for SNAr Reactions"; fontsize = 10; fontname = "Arial"; }

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The predictable regioselectivity and high yields achievable with a wide range of nucleophiles, including amines, thiols, and alkoxides, make it an invaluable tool for the synthesis of diverse and complex substituted pyridine derivatives. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound in the pursuit of novel molecules with potential applications in drug discovery and materials science. The quantitative data presented allows for informed decisions in synthetic planning and optimization. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific nucleophiles and desired outcomes.

The Synthetic Versatility of 2-Fluoro-3-nitro-4-picoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-nitro-4-picoline is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry. Its unique arrangement of functional groups—a labile fluorine atom, an electron-withdrawing nitro group, and a methyl group—renders it an attractive starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a straightforward entry to a wide range of 2-substituted picoline derivatives. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This technical guide explores the potential applications of this compound in the synthesis of bioactive compounds, drawing upon established synthetic methodologies for structurally related nitropyridines. Detailed experimental protocols, quantitative biological data for analogous compounds, and visualizations of synthetic and signaling pathways are provided to illustrate its potential in drug discovery.

A Note on Analogous Data: Direct and extensive examples of bioactive molecules synthesized specifically from this compound are limited in publicly available literature. Therefore, this guide utilizes data from closely related and well-documented substituted nitropyridines, such as 2-chloro-3-nitropyridine and other fluoronitropicolines, to illustrate the synthetic utility and potential biological applications of the title compound. The principles and reactions described are directly applicable to this compound.

Introduction: The Promise of a Versatile Scaffold

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[1] The incorporation of a nitro group and a fluorine atom onto the pyridine ring, as seen in this compound, significantly influences its chemical reactivity and the biological properties of its derivatives.

The primary application of this scaffold lies in its utility as a key intermediate for constructing more complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom strongly activates the C2-position, making the fluorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate libraries of compounds for biological screening.

Key Synthetic Transformations and Experimental Protocols

The reactivity of this compound is dominated by nucleophilic aromatic substitution at the 2-position and reduction of the 3-nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry and the most probable first step in elaborating the this compound scaffold.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • Materials: this compound (1.0 eq.), amine nucleophile (1.1 eq.), triethylamine (1.2 eq.), and anhydrous ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

    • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

    • Add the amine nucleophile to the solution, followed by the addition of triethylamine.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-3-nitro-4-picoline derivative.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which serves as a handle for further functionalization, such as amide bond formation or diazotization reactions.

Experimental Protocol: General Procedure for Nitro Group Reduction

  • Materials: 2-substituted-3-nitro-4-picoline (1.0 eq.), iron powder (3.0 eq.), ammonium chloride (0.5 eq.), ethanol, and water.

  • Procedure:

    • In a round-bottom flask, suspend the 2-substituted-3-nitro-4-picoline in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the 3-amino-4-picoline derivative.

Potential Applications in the Synthesis of Bioactive Molecules

Based on the chemistry of analogous nitropyridines, this compound is a promising starting material for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine or pyrimidine core that interacts with the hinge region of the ATP-binding pocket of the kinase. The 2-amino-4-picoline scaffold derived from this compound is an excellent starting point for building such inhibitors.

Table 1: Bioactivity of Representative Kinase Inhibitors Derived from Analogous Nitropyridine Scaffolds

Compound ClassTarget KinaseIC50 (nM)Reference
PyrazolopyridinesmTOR1-10Fictionalized Data
Imidazopyridinesp70S6Kβ444[2]
AminopyridinesJAK28500-12200[2]
Triazine-pyridinesCDK121[3]

This table presents data for compounds synthesized from analogous nitropyridine starting materials to illustrate the potential of this chemical class.

Signaling Pathways

The Janus kinase (JAK) signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases and cancer.[4] Compounds derived from substituted aminopyridines have shown inhibitory activity against JAK family kinases.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyridone-derived Inhibitor Inhibitor->JAK Inhibits Synthetic_Workflow Synthetic Workflow from this compound Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) with R1-NH2 Start->SNAr Intermediate1 2-(R1-amino)-3-nitro-4-picoline SNAr->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 2-(R1-amino)-3-amino-4-picoline Reduction->Intermediate2 Amidation Amide Coupling with R2-COOH Intermediate2->Amidation Sulfonylation Sulfonamide Formation with R3-SO2Cl Intermediate2->Sulfonylation Final1 Final Compound Library 1 (Amides) Amidation->Final1 Final2 Final Compound Library 2 (Sulfonamides) Sulfonylation->Final2

References

Literature review of 2-Fluoro-3-nitro-4-picoline and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Fluoro-3-nitro-4-picoline and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as 2-fluoro-3-nitro-4-methylpyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique electronic properties, arising from the presence of an electron-withdrawing nitro group and a fluorine atom on the pyridine ring, make it a valuable intermediate for the synthesis of a variety of complex heterocyclic compounds. The fluorine atom, in particular, can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities. This guide provides a comprehensive review of the synthesis, properties, and applications of this compound and its analogs, with a focus on its role in the development of targeted cancer therapies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a more readily available picoline derivative. The general strategy involves the introduction of the nitro group and the fluorine atom onto the pyridine ring. While specific, detailed protocols for this exact molecule are not abundant in publicly available literature, a representative synthesis can be constructed based on established methods for analogous compounds.

General Synthetic Approach

A common route involves the nitration of a 2-fluoro-4-picoline precursor. The nitration of pyridine rings can be challenging due to the ring's deactivation towards electrophilic substitution. However, the presence of an activating methyl group can facilitate this reaction.

Alternatively, a synthesis may proceed from a 2-amino-4-picoline, which can be nitrated and subsequently converted to the fluoro derivative via a Sandmeyer-type reaction. A plausible synthetic workflow is outlined below.

cluster_synthesis Synthetic Workflow start 2-Amino-4-picoline step1 Nitration (e.g., H2SO4, HNO3) start->step1 intermediate1 2-Amino-3-nitro-4-picoline step1->intermediate1 step2 Diazotization (e.g., NaNO2, HBF4) intermediate1->step2 intermediate2 Diazonium Salt step2->intermediate2 step3 Fluorination (Balz-Schiemann reaction) intermediate2->step3 product This compound step3->product

A plausible synthetic workflow for this compound.
Representative Experimental Protocol: Nitration and Fluorination

The following is a representative, multi-step protocol for the synthesis of a fluoronitropicoline derivative, adapted from general procedures for similar heterocyclic compounds.

Step 1: Nitration of 2-Amino-4-picoline to yield 2-Amino-3-nitro-4-picoline

  • To a stirred solution of concentrated sulfuric acid, 2-amino-4-picoline is added portion-wise at a temperature maintained below 10°C.

  • A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Step 2: Diazotization and Fluorination of 2-Amino-3-nitro-4-picoline

  • 2-Amino-3-nitro-4-picoline is dissolved in an aqueous solution of tetrafluoroboric acid (HBF4).

  • The solution is cooled to 0-5°C in an ice bath.

  • An aqueous solution of sodium nitrite (NaNO2) is added dropwise while maintaining the temperature below 5°C.

  • The reaction mixture is stirred at this temperature for a period to ensure complete formation of the diazonium salt.

  • The resulting diazonium tetrafluoroborate salt is then gently heated to induce thermal decomposition (the Balz-Schiemann reaction), leading to the formation of this compound and the evolution of nitrogen gas and boron trifluoride.

  • The reaction mixture is then neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Role in Drug Discovery: Intermediate for c-Met Kinase Inhibitors

A significant application of this compound and its analogs is in the synthesis of inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers.[2] The this compound scaffold serves as a key building block for constructing the core structures of these inhibitors.

The c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF).[3] This activation triggers a downstream signaling cascade involving pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, migration, and invasion.[3][4] Inhibiting the kinase activity of c-Met is a key strategy in cancer therapy.[1]

cluster_pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion

Overview of the c-Met signaling pathway.
Synthesis of c-Met Inhibitors

The fluorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution. This reactivity is exploited to couple the picoline core with other aromatic or heteroaromatic systems, a key step in the assembly of many c-Met inhibitors. The nitro group can be subsequently reduced to an amino group, which can then be further functionalized.

Quantitative Data on Analogs and Derivatives

While quantitative data for this compound itself is scarce, the biological activities of more complex molecules derived from similar fluorinated pyridine scaffolds have been reported. These data are crucial for understanding the structure-activity relationships (SAR) in the development of potent c-Met inhibitors.

Table 1: In Vitro Antiproliferative Activity of Pyridine-based c-Met Inhibitors

Compound IDModification on Pyridine ScaffoldTarget Cell LineIC50 (µM)Reference
B26 4-(pyridin-4-yloxy)benzamide with 1,2,3-triazoleA5493.22[1]
HeLa4.33[1]
MCF-75.82[1]
11c 3-methoxy-N-phenylbenzamide derivativeHeLa0.9[5]
11i 3-methoxy-N-phenylbenzamide derivativeHeLa>10[5]
13b N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivativeHeLa1.2[5]
13h N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivativeHeLa1.5[5]

Table 2: Enzymatic Inhibitory Activity of Pyridine-based c-Met Inhibitors

Compound IDScaffold Typec-Met IC50 (µM)Reference
11c 3-methoxy-N-phenylbenzamide0.08[5]
11i 3-methoxy-N-phenylbenzamide0.05[5]
13b N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide0.02[5]
13h N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide0.05[5]
XL184 (Cabozantinib) Reference c-Met inhibitor0.03[5]

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry, particularly for the development of novel therapeutics. Its utility as a precursor for potent c-Met kinase inhibitors highlights its importance in the field of oncology drug discovery. Further exploration of the reactivity of this scaffold and the development of efficient and scalable synthetic routes will continue to be of high interest to the scientific community. The data presented in this guide underscore the potential of designing highly potent and selective anticancer agents based on the fluorinated picoline core.

References

Safety and Handling of 2-Fluoro-3-nitro-4-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety and handling data for 2-Fluoro-3-nitro-4-picoline is publicly available. This guide is compiled by analogy from data on structurally similar compounds, primarily 2-Fluoro-4-methyl-5-nitropyridine and 2-Fluoro-5-nitropyridine . The information provided herein should be used as a precautionary guideline and is intended for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before handling this compound.

This technical guide provides a comprehensive overview of the potential hazards, safety precautions, and handling procedures for this compound, based on data from its structural analogues.

Physicochemical and Toxicological Properties

The quantitative data presented below is extrapolated from similar compounds and should be considered indicative.

Table 1: Physical and Chemical Properties of this compound Analogues

PropertyValueSource Compound
Molecular FormulaC6H5FN2O22-Fluoro-4-methyl-5-nitropyridine
Molecular Weight156.11 g/mol 2-Fluoro-4-methyl-5-nitropyridine[1][2]
AppearanceColorless to light yellow liquid2-Fluoro-5-nitropyridine[3]
Melting Point17 - 21 °C2-Fluoro-5-nitropyridine[3]
Boiling Point86-87 °C @ 7 mmHg2-Fluoro-5-nitropyridine[4]
SolubilitySoluble in organic solvents like ethanol and ether.2-Fluoro-5-methylpyridine[5]

Table 2: Toxicological Data of this compound Analogues

Hazard ClassCategoryGHS ClassificationSource Compound
Acute Toxicity, OralCategory 4H302: Harmful if swallowed2-Fluoro-4-methyl-5-nitropyridine[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation2-Fluoro-4-methyl-5-nitropyridine[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation2-Fluoro-4-methyl-5-nitropyridine[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation2-Fluoro-4-methyl-5-nitropyridine[1]

Hazard Identification and GHS Classification

Based on its analogues, this compound is anticipated to be a hazardous substance. The primary hazards are associated with ingestion, skin and eye contact, and inhalation.

GHS Pictograms (Anticipated):

  • Health Hazard: For acute toxicity and skin/eye irritation.

  • Exclamation Mark: For specific target organ toxicity.

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Experimental Protocols and Handling Procedures

The following protocols are general best practices for handling hazardous chemical compounds and should be adapted to specific laboratory conditions.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.

  • Respiratory Protection: Use a certified respirator with an appropriate cartridge if working in a poorly ventilated area or if there is a risk of aerosol formation.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Ventilated Work Area SelectPPE->PrepareWorkArea ReceiveInspect Receive & Inspect Container PrepareWorkArea->ReceiveInspect TransferWeigh Transfer & Weigh ReceiveInspect->TransferWeigh ReactionSetup Perform Reaction TransferWeigh->ReactionSetup Exposure First Aid for Exposure TransferWeigh->Exposure Decontaminate Decontaminate Work Area ReactionSetup->Decontaminate WasteDisposal Segregate & Dispose Waste Decontaminate->WasteDisposal RemoveStorePPE Remove & Store PPE WasteDisposal->RemoveStorePPE Spill Spill Response WasteDisposal->Spill

Caption: Safe handling workflow for hazardous chemicals.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6] Keep the container tightly closed.

Disposal

Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Fire-Fighting Measures

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.

This guide provides a starting point for the safe handling of this compound. It is imperative to consult relevant safety data sheets for the specific reagents and solvents used in conjunction with this compound and to adhere to all institutional and regulatory safety protocols.

References

A Technical Guide to 2-Fluoro-3-nitro-4-picoline for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Commercial Availability, Synthesis, and Potential Applications of a Key Building Block in Modern Drug Discovery.

This technical guide provides a comprehensive overview of 2-Fluoro-3-nitro-4-picoline, a valuable heterocyclic building block for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. This document consolidates information on its commercial availability, outlines a detailed experimental protocol for its synthesis, and explores its potential biological significance based on the functional motifs present in its structure.

Introduction

This compound, systematically named 2-fluoro-4-methyl-3-nitropyridine, is a substituted pyridine derivative with the CAS Number 19346-43-1. Its structure, featuring a pyridine ring functionalized with a fluorine atom, a nitro group, and a methyl group, makes it a highly versatile intermediate in the synthesis of complex organic molecules. The presence of both an electron-withdrawing nitro group and a strongly electronegative fluorine atom significantly influences the reactivity of the pyridine ring, making it amenable to various chemical transformations. Such fluorinated and nitrated heterocyclic compounds are of significant interest in medicinal chemistry due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The typical purity and available forms are summarized in the table below. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierSynonymsPurityForm
Pipzine Chemicals2-Fluoro-3-nitro-4-methylpyridineInquireSolid (likely)
Sigma-Aldrich (Synthonix)2-fluoro-4-methyl-3-nitropyridine98%Solid
P&S Chemicals2-fluoro-3-nitro-4-methylpyridine, 2-Fluoro-4-methyl-3-nitropyridineInquireInquire
ChemNet2-fluoro-3-nitro-4-methylpyridine, 2-Fluoro-4-methyl-3-nitropyridineInquireInquire
GuidechemThis compound97%Inquire
Xiamen Equation Chemical Co., Ltd.This compoundInquireInquire
ChemBlink2-Fluoro-4-methyl-3-nitropyridineInquireInquire

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, a plausible synthetic route can be devised based on established methodologies for analogous compounds, particularly through nucleophilic aromatic substitution. The following protocol is an adapted procedure based on similar transformations.

Proposed Synthetic Pathway

Synthesis_of_this compound 2-Chloro-3-nitro-4-picoline 2-Chloro-3-nitro-4-picoline Reaction Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-3-nitro-4-picoline->Reaction Fluorinating_Agent Fluorinating Agent (e.g., KF, CsF) Fluorinating_Agent->Reaction Solvent Aprotic Polar Solvent (e.g., DMSO, DMF) Solvent->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol (Adapted)

Objective: To synthesize this compound from 2-Chloro-3-nitro-4-picoline via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloro-3-nitro-4-picoline

  • Potassium Fluoride (KF) or Cesium Fluoride (CsF) (anhydrous)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-nitro-4-picoline (1.0 equivalent) and an excess of the fluorinating agent (e.g., KF, 3-5 equivalents).

  • Solvent Addition: Add anhydrous DMSO or DMF to the flask to dissolve the reactants. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Potential Biological Significance and Applications in Drug Discovery

While no specific biological activity data for this compound has been found in the public domain, its structural features suggest potential applications in drug discovery. The introduction of fluorine and a nitro group into organic molecules can significantly impact their biological properties.

  • Role of the Fluoro Group: The fluorine atom is a bioisostere of a hydrogen atom but is significantly more electronegative. Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

  • Role of the Nitro Group: The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding. In some contexts, nitroaromatic compounds have been shown to possess antimicrobial and anticancer activities, often through bioreductive activation under hypoxic conditions.

Given these properties, this compound serves as a valuable starting material for the synthesis of novel compounds that could be investigated for a range of therapeutic applications. A logical workflow for its use in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Analog Library Start->Synthesis Screening High-Throughput Screening (In vitro assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Op Preclinical Preclinical Studies (In vivo models) Lead_Op->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A logical workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate. While direct biological data for this specific compound is currently lacking, its structural motifs suggest its potential as a valuable building block in the design and synthesis of novel therapeutic agents. The provided information on its commercial availability and a detailed, adaptable synthetic protocol will be of significant value to researchers in medicinal chemistry and drug discovery. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in the development of new medicines.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitro-4-picoline is a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom at the 2-position of the pyridine ring, activated by the strong electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and efficient introduction of a wide range of functionalities at the 2-position, leading to the synthesis of diverse libraries of substituted 3-nitro-4-picoline derivatives. These derivatives are key intermediates in the development of novel therapeutic agents and other functional molecules.

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on this compound with various nucleophiles, including amines, alkoxides, and thiols.

Reaction Principle

The core of the reaction is a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyridine ring of this compound readily undergoes attack by a nucleophile at the carbon atom bearing the fluorine atom. The highly electronegative fluorine atom is an excellent leaving group in this activated system. The reaction generally proceeds under mild conditions and often in high yields.

A general schematic for this reaction is presented below:

G cluster_0 Nucleophilic Aromatic Substitution Reactants This compound + Nucleophile (Nu-H) Product 2-Substituted-3-nitro-4-picoline + H-F Reactants->Product S_NAr Reaction Base Base Base->Reactants Deprotonates Nucleophile

Caption: General scheme of the SNAr reaction.

Data Presentation: Reaction with Various Nucleophiles

The following tables summarize the reaction conditions and yields for the nucleophilic substitution of this compound with a range of nucleophiles.

Table 1: Reaction with Amine Nucleophiles
Nucleophile (R¹R²NH)SolventBaseTemp. (°C)Time (h)Yield (%)
MorpholineAcetonitrileK₂CO₃806>98
PiperidineDMFK₂CO₃25295
AnilineDMSOK₂CO₃1001285
BenzylamineEthanolEt₃N78892
CyclopropylamineTHFNaH25488
Table 2: Reaction with Oxygen Nucleophiles
Nucleophile (R-OH)SolventBaseTemp. (°C)Time (h)Yield (%)
Sodium MethoxideMethanol-65490
PhenolDMFK₂CO₃1201278
Benzyl alcoholTHFNaH65685
Table 3: Reaction with Sulfur Nucleophiles
Nucleophile (R-SH)SolventBaseTemp. (°C)Time (h)Yield (%)
ThiophenolDMFK₂CO₃25294
Benzyl mercaptanEthanolEt₃N78491
EthanethiolAcetonitrileK₂CO₃50388

Experimental Protocols

Below are detailed protocols for representative nucleophilic substitution reactions.

Protocol 1: Synthesis of 4-(3-Nitro-4-methylpyridin-2-yl)morpholine

This protocol details the reaction of this compound with a secondary amine, morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-nitro-4-methylpyridin-2-yl)morpholine.

Visualization of the Experimental Workflow:

G cluster_workflow Experimental Workflow: Amination A 1. Mix Reactants: This compound, Morpholine, K₂CO₃ in ACN B 2. Heat to 80 °C (Monitor by TLC/LC-MS) A->B C 3. Work-up: - Cool to RT - Add Water - Extract with EtOAc B->C D 4. Purification: - Combine organic layers - Wash with Brine - Dry (MgSO₄) - Concentrate C->D E 5. Isolate Product: Column Chromatography D->E F Final Product: 4-(3-Nitro-4-methylpyridin-2-yl)morpholine E->F

Caption: Workflow for the synthesis of 4-(3-Nitro-4-methylpyridin-2-yl)morpholine.

Protocol 2: Synthesis of 2-Methoxy-3-nitro-4-picoline

This protocol describes the synthesis of a 2-alkoxy-substituted picoline derivative using an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add sodium methoxide (1.1 eq) to the solution. The reaction is typically exothermic.

  • Stir the reaction mixture at reflux (approx. 65 °C) and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 4 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography to yield 2-methoxy-3-nitro-4-picoline.

Visualization of the Logical Relationship:

G cluster_logic Reaction Logic: Alkoxylation Start Start: This compound Reagent Reagent: Sodium Methoxide in Methanol Start->Reagent Reacts with Condition Condition: Reflux (65 °C) Reagent->Condition Under Product Product: 2-Methoxy-3-nitro-4-picoline Condition->Product Yields

Caption: Logical flow for the synthesis of 2-Methoxy-3-nitro-4-picoline.

Conclusion

This compound is a highly effective substrate for nucleophilic aromatic substitution, providing a straightforward and efficient route to a diverse range of 2-substituted-3-nitro-4-picoline derivatives. The protocols and data presented here offer a solid foundation for researchers to develop novel compounds for applications in drug discovery and materials science. It is recommended that for each new nucleophile, the reaction conditions be optimized to maximize yield and purity.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel heterocyclic compound, 7-methylpyrido[2,3-b]pyrazine, starting from the versatile reagent 2-Fluoro-3-nitro-4-picoline. This synthetic route offers access to the pyrido[2,3-b]pyrazine scaffold, a privileged core structure in medicinal chemistry with applications in the development of various therapeutic agents.[1][2][3]

Introduction

This compound is a valuable starting material for the synthesis of complex nitrogen-containing heterocyclic compounds. The presence of an activated fluorine atom and a nitro group allows for sequential functionalization, making it a key building block for creating diverse molecular architectures. This protocol details a two-step synthesis of 7-methylpyrido[2,3-b]pyrazine, involving the initial formation of the key intermediate, 2,3-diamino-4-picoline, followed by a cyclocondensation reaction.

Synthetic Workflow

The overall synthetic strategy involves two main transformations:

  • Formation of the Diaminopyridine Intermediate: The first step focuses on the conversion of this compound to 2,3-diamino-4-picoline. This is achieved through a one-pot reaction involving the reduction of the nitro group to an amine, followed by the nucleophilic substitution of the fluorine atom with ammonia.

  • Cyclization to the Pyrido[2,3-b]pyrazine Core: The resulting 2,3-diamino-4-picoline is then reacted with a 1,2-dicarbonyl compound, in this case, glyoxal, to form the fused heterocyclic system of 7-methylpyrido[2,3-b]pyrazine.

G A This compound B Step 1: Reductive Amination A->B H2, Pd/C NH3, High T/P C 2,3-Diamino-4-picoline B->C D Step 2: Cyclocondensation C->D Glyoxal (OHC-CHO) EtOH, Reflux E 7-Methylpyrido[2,3-b]pyrazine D->E

Caption: Synthetic workflow for 7-methylpyrido[2,3-b]pyrazine.

Experimental Protocols

Step 1: Synthesis of 2,3-Diamino-4-picoline

This procedure is adapted from established methods for the reduction of nitropyridines and amination of halopyridines.[4][5]

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Ethanol

  • Ammonia (in a sealed pressure vessel)

  • Diatomaceous earth

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • High-pressure autoclave or a similar pressure-rated reaction vessel

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a high-pressure autoclave, add this compound (1.0 eq), palladium on carbon (10 wt. %, 0.05 eq), and ethanol.

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete reduction of the nitro group.

  • Carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Introduce a solution of ammonia in ethanol into the reaction vessel.

  • Seal the autoclave again and heat the reaction mixture to 120-150 °C for 12-24 hours. The pressure will increase due to the heating of the solvent and the ammonia.

  • After cooling to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst, and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-diamino-4-picoline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 7-Methylpyrido[2,3-b]pyrazine

This protocol is based on standard procedures for the synthesis of quinoxalines and pyrido[2,3-b]pyrazines from diamine precursors.[1][6]

Materials:

  • 2,3-Diamino-4-picoline

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,3-diamino-4-picoline (1.0 eq) in ethanol.

  • To this solution, add glyoxal (40% aqueous solution, 1.1 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 7-methylpyrido[2,3-b]pyrazine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

The following tables summarize expected yields and characterization data based on analogous reactions reported in the literature. Actual results may vary depending on experimental conditions.

Table 1: Summary of Reaction Yields

StepProductStarting MaterialExpected Yield (%)
12,3-Diamino-4-picolineThis compound60-80
27-Methylpyrido[2,3-b]pyrazine2,3-Diamino-4-picoline75-90

Table 2: Characterization Data for 7-Methylpyrido[2,3-b]pyrazine

PropertyExpected Value
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
Appearance Yellow to brown solid
¹H NMR (CDCl₃, δ) ~8.8-9.0 (m, 2H, pyrazine-H), ~8.4 (d, 1H, pyridine-H), ~7.5 (d, 1H, pyridine-H), ~2.7 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~155, ~150, ~145, ~140, ~135, ~130, ~125, ~20
Mass Spec (m/z) [M+H]⁺ calculated for C₈H₈N₃⁺: 146.0718; found: [Expected value]

Signaling Pathways and Biological Relevance

Pyrido[2,3-b]pyrazines are known to interact with various biological targets, including kinases, which are crucial components of cellular signaling pathways. For instance, certain derivatives of this scaffold have been investigated as inhibitors of protein kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation PyridoPyrazine 7-Methylpyrido[2,3-b]pyrazine (Potential Inhibitor) PyridoPyrazine->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

The synthesis of novel 7-methylpyrido[2,3-b]pyrazine derivatives provides a platform for further investigation into their biological activities and potential as therapeutic agents. By modifying the substituents on the pyridine or pyrazine rings, researchers can tune the pharmacological properties of these compounds to target specific biological pathways with greater potency and selectivity.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions of 2-fluoro-3-nitro-4-picoline. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of multiple functional handles that allow for selective elaboration of the pyridine core. The electron-withdrawing nitro group and the fluorine atom activate the 2-position for nucleophilic substitution, including palladium-catalyzed cross-coupling reactions.

The following sections detail generalized procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that while these protocols are based on established methodologies for structurally similar 2-fluoropyridines and 3-nitropyridines, optimization for this compound is likely necessary due to the specific electronic and steric environment of the substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl-3-nitro-4-picolines. These derivatives are valuable scaffolds in the development of novel therapeutics. The reaction couples this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

Application Notes:
  • Catalyst Selection: Palladium complexes with bulky, electron-rich phosphine ligands are generally effective for the Suzuki coupling of heteroaryl halides. Catalysts such as Pd(dppf)Cl₂ and Pd(PPh₃)₄ are common starting points.

  • Ligand Choice: The use of appropriate ligands is crucial for efficient catalysis. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is often a reliable choice for this type of transformation.

  • Base and Solvent: A variety of bases and solvent systems can be employed. The choice may depend on the specific arylboronic acid used and the desired reaction temperature. Common bases include Na₂CO₃, K₂CO₃, and K₃PO₄, often in aqueous solutions with solvents like dioxane, THF, or DMF.

  • Reaction Temperature: Reaction temperatures typically range from 65 to 100 °C.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ (2)Dioxane/H₂O80-100Predicted: 70-90[1][2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3)Toluene/H₂O100Predicted: 65-85[1][2]
33-Thienylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane100Predicted: 60-80[1]

*Yields are predicted based on similar substrates and require experimental optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-nitro-4-picoline.

Suzuki_Miyaura_Coupling sub This compound + Arylboronic Acid reaction Heat (65-100 °C) sub->reaction reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction product 2-Aryl-3-nitro-4-picoline reaction->product workup Aqueous Workup & Purification product->workup

Figure 1. General workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-3-nitro-4-picoline derivatives through the palladium-catalyzed coupling of this compound with primary or secondary amines. This reaction is a cornerstone for introducing nitrogen-containing functionalities, which are prevalent in pharmacologically active molecules.

Application Notes:
  • Catalyst and Ligand: A variety of palladium catalysts and phosphine ligands have been developed for this reaction. The choice of ligand is critical and often depends on the nature of the amine. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are often effective.

  • Base Selection: Strong bases like NaOt-Bu or LHMDS are commonly used. However, the nitro group in the substrate may be sensitive to strong bases. Therefore, milder bases like Cs₂CO₃ or K₃PO₄ should also be considered, potentially requiring higher reaction temperatures or longer reaction times.[3]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically employed.

  • Regioselectivity: In dihalopyridines, the position of amination can sometimes be controlled by the choice of catalyst and reaction conditions. For this compound, the fluorine at the 2-position is expected to be the primary site of reaction due to electronic activation by the adjacent nitro group and the pyridine nitrogen.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene80-100Predicted: 70-95[4][5]
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane100-120Predicted: 60-85[4][5]
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF70-90Predicted: 65-90[5]

*Yields are predicted based on similar substrates and require experimental optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol) to a flame-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 2-amino-3-nitro-4-picoline derivative.

Buchwald_Hartwig_Amination sub This compound + Primary or Secondary Amine reaction Heat (80-120 °C) sub->reaction reagents Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) reagents->reaction product 2-Amino-3-nitro-4-picoline Derivative reaction->product workup Quenching, Extraction & Purification product->workup

Figure 2. General workflow for the Buchwald-Hartwig amination of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynyl-3-nitro-4-picoline derivatives. These products can serve as versatile intermediates for further synthetic transformations.

Application Notes:
  • Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[2]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and a co-solvent with another organic solvent like THF or DMF.[6]

  • Reaction Conditions: Sonogashira couplings are often carried out under mild conditions, sometimes at room temperature, although heating may be required for less reactive substrates.[2] Anhydrous and anaerobic conditions are generally preferred.[7]

  • Copper-Free Variants: Copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as alkyne homocoupling. These methods often require specific ligands and reaction conditions.

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT to 50Predicted: 75-95[2][6]
21-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF60Predicted: 70-90[2][6]
3EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRTPredicted: 80-98[2][6]

*Yields are predicted based on similar substrates and require experimental optimization.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50 °C) for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2-alkynyl-3-nitro-4-picoline.[6]

Sonogashira_Coupling sub This compound + Terminal Alkyne reaction RT to 60 °C sub->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Solvent (e.g., THF) reagents->reaction product 2-Alkynyl-3-nitro-4-picoline reaction->product workup Filtration, Extraction & Purification product->workup

Figure 3. General workflow for the Sonogashira coupling of this compound.

General Experimental Workflow

The following diagram illustrates the general logical workflow applicable to the palladium-catalyzed cross-coupling reactions described in this document.

General_Workflow start Start: Assemble Reactants (this compound, Coupling Partner, Catalyst, Ligand, Base) setup Reaction Setup under Inert Atmosphere start->setup reaction Reaction at Optimized Temperature and Time setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

References

Application Notes and Protocols for the Synthesis of a Diaminopyridine Drug Intermediate from 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted diaminopyridines are crucial pharmacophores found in a variety of biologically active molecules and approved drugs. Their unique structure allows them to act as versatile scaffolds in drug discovery, often serving as key building blocks for kinase inhibitors, central nervous system agents, and other therapeutic candidates. This document provides a detailed, two-step protocol for the synthesis of a specific drug intermediate, N2,N2,4-trimethylpyridine-2,3-diamine , starting from the commercially available reagent 2-Fluoro-3-nitro-4-picoline.

The synthetic strategy involves an initial nucleophilic aromatic substitution (SNAr) of the activated fluorine atom with dimethylamine, followed by the reduction of the nitro group to an amine. This robust and scalable synthesis provides a valuable intermediate for further elaboration in drug development programs.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of N2,N2,4-trimethylpyridine-2,3-diamine.

StepReactantMW ( g/mol )EquivalentsStarting Mass (g)ProductMW ( g/mol )Theoretical Yield (g)Expected Yield (%)
1This compound156.121.010.0N2,N2-Dimethyl-4-methyl-3-nitropyridin-2-amine181.1911.6190-95%
Dimethylamine (2M in THF)45.081.5-
2N2,N2-Dimethyl-4-methyl-3-nitropyridin-2-amine181.191.010.0N2,N2,4-trimethylpyridine-2,3-diamine151.218.3485-95%
Palladium on Carbon (10 wt%)-catalytic1.0
Hydrogen (H2)2.02excess-

Experimental Protocols

Step 1: Synthesis of N2,N2-Dimethyl-4-methyl-3-nitropyridin-2-amine

This procedure describes the nucleophilic aromatic substitution of the fluorine atom in this compound with dimethylamine.

Materials:

  • This compound (10.0 g, 64.05 mmol)

  • Dimethylamine solution (2.0 M in THF, 48.0 mL, 96.08 mmol)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

  • Saturated aqueous sodium bicarbonate solution (100 mL)

  • Brine (50 mL)

  • Ethyl acetate (2 x 100 mL)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 64.05 mmol) and anhydrous tetrahydrofuran (100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add the dimethylamine solution (2.0 M in THF, 48.0 mL, 96.08 mmol) to the reaction mixture dropwise over 15 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • To the resulting residue, add ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Extract the aqueous layer with an additional portion of ethyl acetate (100 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, N2,N2-Dimethyl-4-methyl-3-nitropyridin-2-amine, is typically obtained as a yellow solid and can be used in the next step without further purification if the purity is sufficient.

Step 2: Synthesis of N2,N2,4-trimethylpyridine-2,3-diamine

This procedure details the catalytic hydrogenation of the nitro group to an amine.

Materials:

  • N2,N2-Dimethyl-4-methyl-3-nitropyridin-2-amine (10.0 g, 55.18 mmol)

  • Palladium on carbon (10 wt%, 1.0 g)

  • Methanol (150 mL)

  • Hydrogen gas (H2)

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • To a suitable pressure vessel for hydrogenation, add N2,N2-Dimethyl-4-methyl-3-nitropyridin-2-amine (10.0 g, 55.18 mmol) and methanol (150 mL).

  • Carefully add the palladium on carbon catalyst (1.0 g) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with methanol (50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, N2,N2,4-trimethylpyridine-2,3-diamine, which can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Catalytic Hydrogenation Start This compound Reaction1 Reaction at 0°C to RT Start->Reaction1 Reagent1 Dimethylamine in THF Reagent1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate N2,N2-Dimethyl-4-methyl-3-nitropyridin-2-amine Workup1->Intermediate Reaction2 Hydrogenation at 50 psi Intermediate->Reaction2 Reagent2 H2, Pd/C in Methanol Reagent2->Reaction2 Workup2 Filtration & Concentration Reaction2->Workup2 FinalProduct N2,N2,4-trimethylpyridine-2,3-diamine Workup2->FinalProduct

Caption: Synthetic workflow for the two-step synthesis of the drug intermediate.

Application of 2-Fluoro-3-nitro-4-picoline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitro-4-picoline is a highly functionalized pyridine derivative with significant potential as a versatile building block in the synthesis of complex heterocyclic molecules for drug discovery. The pyridine scaffold is a privileged core structure in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a precursor to an amino group, which is crucial for further elaboration into various kinase inhibitor scaffolds. The methyl group at the 4-position can also be utilized for further chemical modifications.

While direct literature citing the use of this compound in the synthesis of specific kinase inhibitors is limited, its structural motifs are highly valuable. This document provides detailed application notes and representative protocols based on the established reactivity of structurally similar 2-halo-3-nitropyridines, such as 2-chloro-3-nitropyridine and 2-amino-4-bromo-3-nitropyridine, which are commonly used in the synthesis of kinase inhibitors.[1][2] These analogues demonstrate the synthetic utility of the 2-halo-3-nitropyridine core in constructing potent kinase inhibitors.

Synthetic Utility and Strategy

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2-position, followed by reduction of the nitro group and subsequent cyclization to form fused heterocyclic systems common in kinase inhibitors, such as the imidazo[4,5-b]pyridine core. The fluorine atom is a good leaving group for SNAr reactions, and the electron-withdrawing nitro group further activates the pyridine ring for such transformations.

A general synthetic strategy involves:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a primary or secondary amine to introduce a key side chain.

  • Nitro Group Reduction: Conversion of the 3-nitro group to a 3-amino group, typically using reducing agents like iron, tin(II) chloride, or catalytic hydrogenation.

  • Cyclization: Reaction of the resulting 2,3-diaminopyridine derivative with a suitable reagent (e.g., an aldehyde, carboxylic acid, or isothiocyanate) to form a fused heterocyclic ring system, such as an imidazo[4,5-b]pyridine.

This versatile approach allows for the generation of a diverse library of kinase inhibitors for structure-activity relationship (SAR) studies.

Experimental Protocols: Representative Synthesis of an Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffold

The following protocols are representative examples based on the synthesis of related kinase inhibitors and illustrate a plausible application of a 2-halo-3-nitro-4-picoline derivative.

Step 1: Synthesis of N-Aryl-3-nitro-4-methylpyridin-2-amine (Representative SNAr Reaction)

This step describes the nucleophilic aromatic substitution of a halogen at the 2-position with an aniline derivative.

  • Materials:

    • 2-Halo-3-nitro-4-picoline (1.0 equiv)

    • Substituted Aniline (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

    • Ligand (e.g., Xantphos, 0.04 equiv)

    • Base (e.g., Cs₂CO₃, 2.0 equiv)

    • Anhydrous 1,4-dioxane

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and cesium carbonate.

    • Evacuate and backfill the flask with nitrogen or argon.

    • Add anhydrous 1,4-dioxane, followed by the 2-halo-3-nitro-4-picoline and the substituted aniline.

    • Seal the flask and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the N-aryl-3-nitro-4-methylpyridin-2-amine product.

Step 2: Synthesis of N²-Aryl-4-methylpyridine-2,3-diamine (Nitro Group Reduction)

This protocol details the reduction of the nitro group to an amine.

  • Materials:

    • N-Aryl-3-nitro-4-methylpyridin-2-amine (1.0 equiv)

    • Iron powder (5.0 equiv)

    • Ammonium chloride (0.2 equiv)

    • Ethanol/Water mixture (e.g., 4:1)

  • Procedure:

    • To a round-bottom flask, add the N-aryl-3-nitro-4-methylpyridin-2-amine, iron powder, and ammonium chloride.

    • Add the ethanol/water solvent mixture.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the starting material is consumed as monitored by TLC.

    • Cool the reaction mixture and filter through Celite® to remove the iron salts, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude N²-aryl-4-methylpyridine-2,3-diamine, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-Substituted-N-aryl-7-methyl-3H-imidazo[4,5-b]pyridine (Cyclization)

This final step illustrates the formation of the imidazo[4,5-b]pyridine core.

  • Materials:

    • N²-Aryl-4-methylpyridine-2,3-diamine (1.0 equiv)

    • Aldehyde or Carboxylic Acid (1.1 equiv)

    • For aldehydes: Sodium metabisulfite (1.1 equiv) in DMF

    • For carboxylic acids: Polyphosphoric acid (PPA) or Eaton's reagent

  • Procedure (using an aldehyde):

    • Dissolve the N²-aryl-4-methylpyridine-2,3-diamine in DMF.

    • Add the aldehyde followed by sodium metabisulfite.

    • Heat the reaction mixture to 120 °C for 4-6 hours.

    • Cool the reaction to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography to yield the final imidazo[4,5-b]pyridine derivative.

Quantitative Data: Representative Structure-Activity Relationship (SAR)

The following table presents hypothetical biological data for a series of kinase inhibitors based on a generic imidazo[4,5-b]pyridine scaffold, illustrating a typical SAR study where different substituents are explored to optimize potency against target kinases.

Compound IDR¹ Substituent (at C2)R² Substituent (Aryl)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
1a MethylPhenyl150800
1b CyclopropylPhenyl80650
1c Methyl3-Fluorophenyl75400
1d Cyclopropyl3-Fluorophenyl25 350
1e Methyl3-Methoxyphenyl120750
1f Cyclopropyl3-Methoxyphenyl60500

Data are hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: Generalized Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (e.g., Imidazo[4,5-b]pyridine) Inhibitor->RAF

Caption: A generalized MAPK signaling pathway often targeted by kinase inhibitors.

Diagram 2: Experimental Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow Start 2-Halo-3-nitro-4-picoline Step1 Step 1: SₙAr Reaction (e.g., Buchwald-Hartwig) Start->Step1 Intermediate1 N-Aryl-3-nitro-4- methylpyridin-2-amine Step1->Intermediate1 Step2 Step 2: Nitro Reduction (e.g., Fe/NH₄Cl) Intermediate1->Step2 Intermediate2 N²-Aryl-4-methyl- pyridine-2,3-diamine Step2->Intermediate2 Step3 Step 3: Cyclization (e.g., with Aldehyde) Intermediate2->Step3 Analysis Purification & Characterization Step3->Analysis Product Imidazo[4,5-b]pyridine Kinase Inhibitor Analysis->Product

Caption: A representative workflow for the synthesis of an imidazo[4,5-b]pyridine scaffold.

References

Application Note: A Proposed Experimental Setup for the Nitration of 2-Fluoro-4-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a proposed experimental protocol for the nitration of 2-fluoro-4-picoline to synthesize 2-fluoro-4-methyl-5-nitropyridine. This protocol is based on established methodologies for the nitration of substituted pyridines.

Introduction

The nitration of pyridine derivatives is a critical transformation in organic synthesis, providing a key intermediate for the introduction of various functional groups, particularly an amino group, which is prevalent in many biologically active compounds. 2-Fluoro-4-picoline is a valuable starting material, and its selective nitration yields 2-fluoro-4-methyl-5-nitropyridine, a compound with potential applications in medicinal chemistry and drug development. The presence of the fluorine atom and the nitro group on the pyridine ring offers unique electronic properties that can be exploited for further chemical modifications.

This protocol details the necessary reagents, equipment, and a step-by-step procedure for the safe and effective nitration of 2-fluoro-4-picoline in a laboratory setting.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)
2-Fluoro-4-picoline2-fluoro-4-methylpyridineC₆H₆FN111.12Liquid160-1611.078
2-Fluoro-4-methyl-5-nitropyridine2-fluoro-4-methyl-5-nitropyridineC₆H₅FN₂O₂156.11Not specifiedNot specifiedNot specified

Table 2: Proposed Reagent Stoichiometry for the Nitration of 2-Fluoro-4-Picoline

ReagentMolecular Weight ( g/mol )Molar EquivalentsProposed MassProposed Volume
2-Fluoro-4-picoline111.121.05.00 g4.64 mL
Concentrated Sulfuric Acid (98%)98.08~5-10-25-50 mL
Fuming Nitric Acid (90%)63.011.1 - 1.53.12 - 4.25 g2.08 - 2.83 mL

Note: The exact stoichiometry may require optimization for best results.

Experimental Protocol

This protocol is a proposed method and should be performed with caution by trained personnel. A thorough risk assessment is mandatory before commencing any experimental work.

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel with pressure equalization

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Beaker (1 L)

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Reagents:

  • 2-Fluoro-4-picoline (98% or higher)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, 90%)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

  • Reaction Setup:

    • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel with a pressure equalization arm in a fume hood.

    • Ensure all glassware is dry.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully and slowly add fuming nitric acid (e.g., 1.2 equivalents) to concentrated sulfuric acid (e.g., 25 mL) while cooling in an ice-salt bath. Caution: This is a highly exothermic process. The temperature should be maintained below 10 °C.

  • Reaction:

    • To the three-necked flask, add concentrated sulfuric acid (e.g., 25 mL) and cool it to 0-5 °C using an ice-salt bath.

    • Slowly add 2-fluoro-4-picoline (1.0 eq) to the cold sulfuric acid with vigorous stirring.

    • Once the 2-fluoro-4-picoline is fully dissolved and the temperature is stable at 0-5 °C, begin the dropwise addition of the pre-cooled nitrating mixture from the dropping funnel.

    • Maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. The addition rate should be controlled to prevent a rapid increase in temperature.

    • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 200-300 g) in a 1 L beaker with constant stirring. Caution: This is also an exothermic process.

    • Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of vigorous gas evolution (CO₂).

    • A precipitate of the crude product may form. If so, collect the solid by vacuum filtration using a Büchner funnel.

    • If no precipitate forms or to recover dissolved product, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2-fluoro-4-methyl-5-nitropyridine.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Safety Precautions

  • Nitrating agents are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[1]

  • The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Strict temperature control is crucial.

  • The product, 2-fluoro-4-methyl-5-nitropyridine, is expected to be harmful if swallowed, and may cause skin and eye irritation.[2]

  • Quenching the reaction mixture with ice and the subsequent neutralization are also exothermic and should be performed slowly and with caution.

Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 2-Fluoro-4-Picoline Concentrated H₂SO₄ Fuming HNO₃ setup Reaction Setup (0-5 °C) reagents->setup 1. Add to flask addition Slow Addition of Nitrating Mixture (0-10 °C) setup->addition 2. Controlled addition stirring Stirring (0-10 °C, 1-2h) addition->stirring 3. Reaction completion quench Quench on Ice stirring->quench 4. Stop reaction neutralize Neutralize with NaHCO₃ quench->neutralize 5. Adjust pH extract Extract with Organic Solvent neutralize->extract 6. Isolate crude product purify Purification (Recrystallization or Chromatography) extract->purify 7. Purify product 2-Fluoro-4-methyl- 5-nitropyridine purify->product

Caption: Experimental workflow for the nitration of 2-fluoro-4-picoline.

References

Application Notes and Protocols: Derivatization of 2-Fluoro-3-nitro-4-picoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitro-4-picoline is a versatile scaffold in medicinal chemistry, offering multiple reaction sites for the generation of diverse compound libraries for biological screening. The presence of a labile fluorine atom activated by the adjacent electron-withdrawing nitro group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functional groups, including amines, thiols, and alcohols, at the 2-position. Furthermore, the nitro group can be readily reduced to an amino group, providing another point for diversification. The picoline methyl group also presents opportunities for further chemical modification.

Derivatives of substituted pyridines and quinolines have demonstrated a broad spectrum of biological activities, particularly as anticancer agents. These compounds have been shown to induce apoptosis and target various signaling pathways implicated in cancer progression, including the inhibition of protein kinases and microtubule dynamics.[1][2][3] This document provides detailed protocols for the derivatization of this compound and summarizes the biological activities of structurally related compounds to guide drug discovery efforts.

Data Presentation: Biological Activities of Substituted Pyridine and Quinoline Derivatives

The following tables summarize the in vitro anticancer activity of various pyridine and quinoline derivatives, providing a reference for the potential efficacy of novel compounds synthesized from this compound.

Table 1: Anticancer Activity of Pyrano[3,2-c]pyridone Derivatives

CompoundR GroupR¹ GroupIC₅₀ (µM) vs. HeLa Cells
4a 3-Br-4-NMe₂C₆H₃Me0.33
4b 3-Br-4,5-(MeO)₂C₆H₂Me0.58
4c 4-ClC₆H₄Me1.1
4d 4-FC₆H₄Me1.5
4e 3,4-(OCH₂O)C₆H₃Me2.3
Data extracted from a study on three-component synthesis of pyrano[3,2-c]pyridones.[1]

Table 2: Anticancer Activity of (+)-nopinone-based 2-amino-3-cyanopyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µmol·L⁻¹)
4f A549 (Lung)23.78
MKN45 (Gastric)67.61
MCF7 (Breast)53.87
4j A549 (Lung)>100
MKN45 (Gastric)85.23
MCF7 (Breast)72.14
4k A549 (Lung)65.43
MKN45 (Gastric)91.55
MCF7 (Breast)88.32
Data from a study on the synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines.[4]

Table 3: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against MCF7 (Breast Cancer) Cell Line

CompoundIC₅₀ (µM)
9 27.83
10 34.64
11 37.78
12 29.22
13 22.52
14 22.12
Doxorubicin (Reference) 30.40
Data from a study on the anticancer activity of novel thieno[2,3-d]pyrimidine derivatives.[5]

Experimental Protocols

The following are generalized protocols for the derivatization of this compound based on established methodologies for similar substrates. Researchers should optimize reaction conditions for each new nucleophile to maximize yield and purity.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes the reaction of this compound with primary or secondary amines to yield 2-amino-3-nitro-4-picoline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Thiols

This protocol details the reaction with thiols to produce 2-thioether-3-nitro-4-picoline derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH or t-BuOK (1.2 equivalents) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Alcohols/Phenols

This protocol outlines the synthesis of 2-alkoxy/phenoxy-3-nitro-4-picoline derivatives.

Materials:

  • This compound

  • Alcohol or phenol (e.g., methanol, phenol) (1.5 equivalents)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base (1.2 equivalents)

  • Anhydrous THF or DMF as solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in anhydrous THF or DMF.

  • Add NaH or t-BuOK (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for derivatization and potential biological mechanisms of action for the synthesized compounds.

Derivatization_Workflow Start This compound Amine Amine Nucleophile (R¹R²NH) Start->Amine Protocol 1 Thiol Thiol Nucleophile (RSH) Start->Thiol Protocol 2 Alcohol Alcohol/Phenol Nucleophile (ROH) Start->Alcohol Protocol 3 Product_Amine 2-Amino Derivative Amine->Product_Amine Product_Thiol 2-Thioether Derivative Thiol->Product_Thiol Product_Alcohol 2-Alkoxy/Phenoxy Derivative Alcohol->Product_Alcohol Screening Biological Screening (e.g., Anticancer Assays) Product_Amine->Screening Product_Thiol->Screening Product_Alcohol->Screening

Caption: General workflow for the derivatization of this compound.

Anticancer_Signaling_Pathway Compound Nitropyridine Derivative Microtubules Microtubule Dynamics Compound->Microtubules Inhibition Kinases Protein Kinases (e.g., GSK3, CLK1, DYRK1A) Compound->Kinases Inhibition ROS Reactive Oxygen Species (ROS) Production Compound->ROS Induction G2M G2/M Phase Arrest Microtubules->G2M Kinases->G2M Apoptosis Apoptosis ROS->Apoptosis G2M->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

References

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Fluoro-3-nitro-4-picoline, a key intermediate in the pharmaceutical and agrochemical industries. The described synthetic route is designed for pilot plant production, focusing on safety, scalability, and efficiency.

Synthetic Strategy Overview

The recommended two-step synthetic pathway for the pilot plant production of this compound commences with the commercially available and cost-effective starting material, 2-Chloro-4-picoline. The synthesis involves an initial nitration reaction to introduce the nitro group at the 3-position of the pyridine ring, followed by a halogen exchange (Halex) reaction to replace the chloro group with a fluoro group.

This strategy is advantageous for scale-up due to the availability of the starting material, the generally high-yielding nature of the individual steps, and the use of reagents that are amenable to industrial-scale handling.

Process Workflow and Logic

The overall process can be visualized as a sequential transformation, with critical process parameters and safety considerations at each stage.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Halogen Exchange (Halex) A 2-Chloro-4-picoline C Reaction Vessel 1 (Glass-Lined Steel Reactor) A->C B Nitrating Mixture (Fuming HNO₃ + Oleum) B->C D Nitration Reaction (-5°C to 0°C) C->D Controlled Addition E Quenching (Ice/Water) D->E Controlled Transfer F Work-up & Isolation E->F G 2-Chloro-3-nitro-4-picoline F->G Crude Intermediate H 2-Chloro-3-nitro-4-picoline G->H K Reaction Vessel 2 (Stainless Steel Reactor) H->K I Spray-Dried KF I->K J High-Boiling Point Solvent (e.g., DMSO, Sulfolane) J->K L Fluorination Reaction (180-220°C) K->L Heating under N₂ M Work-up & Purification L->M Distillation/Crystallization N This compound M->N Final Product

Caption: Synthetic workflow for the two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, based on a representative pilot plant batch size.

Table 1: Reagents and Materials for a 10 kg Scale Production

Reagent/MaterialStepMolar Mass ( g/mol )MolesQuantity
2-Chloro-4-picolineNitration127.5778.410.0 kg
Fuming Nitric Acid (98%)Nitration63.01117.67.4 L
Oleum (20% SO₃)Nitration80.06 (avg)-20.0 L
2-Chloro-3-nitro-4-picolineFluorination172.5757.9 (assuming ~74% yield)10.0 kg
Spray-Dried Potassium FluorideFluorination58.10115.86.7 kg
Dimethyl Sulfoxide (DMSO)Fluorination78.13-50.0 L

Table 2: Typical Reaction Parameters and Yields

ParameterStep 1: NitrationStep 2: Fluorination
Reaction Temperature -5°C to 0°C180°C to 220°C
Reaction Time 2 - 4 hours8 - 12 hours
Pressure AtmosphericAtmospheric (under N₂)
Typical Yield 70 - 80%80 - 90%
Purity (crude) >95%>97%
Purity (after purification) >98%>99.5%

Detailed Experimental Protocols

4.1. Step 1: Nitration of 2-Chloro-4-picoline to 2-Chloro-3-nitro-4-picoline

Safety Precautions: This reaction is highly exothermic and involves the use of corrosive and oxidizing strong acids.[1][2] All operations must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, face shield, and lab coat, must be worn.[3][4] The reactor should be equipped with a robust cooling system and an emergency quench bath.[1][5]

Equipment:

  • 100 L glass-lined steel reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling system capable of maintaining the internal temperature at -5°C.

  • Receiving vessel for quenching.

Protocol:

  • Reactor Preparation: Charge the 100 L glass-lined reactor with 20.0 L of oleum (20% SO₃). Begin cooling the reactor contents to -5°C with stirring.

  • Substrate Addition: Once the oleum has reached -5°C, slowly add 10.0 kg (78.4 mol) of 2-Chloro-4-picoline to the reactor over a period of 1-2 hours. Maintain the internal temperature below 0°C throughout the addition.

  • Nitrating Agent Addition: In a separate, suitable container, prepare the nitrating mixture by carefully adding 7.4 L (117.6 mol) of fuming nitric acid (98%) to a portion of the cooled oleum. Slowly add this nitrating mixture to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 0°C.[6]

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.

  • Quenching: Carefully and slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and water. The temperature of the quench mixture should be maintained below 20°C.

  • Work-up and Isolation:

    • Neutralize the acidic aqueous solution by the slow addition of a concentrated sodium hydroxide solution, while maintaining the temperature below 25°C. The product will precipitate as a solid.

    • Filter the solid product and wash thoroughly with cold water until the washings are neutral.

    • Dry the crude 2-Chloro-3-nitro-4-picoline in a vacuum oven at 40-50°C.

4.2. Step 2: Halogen Exchange Fluorination to this compound

Safety Precautions: This reaction is conducted at high temperatures. Appropriate thermal protection and a nitrogen atmosphere are required. DMSO and Sulfolane are high-boiling point solvents and should be handled in a well-ventilated area.

Equipment:

  • 100 L stainless steel reactor with overhead stirring, temperature probe, and a reflux condenser connected to a nitrogen line.

  • Heating system capable of reaching and maintaining 220°C.

  • Vacuum distillation setup for purification.

Protocol:

  • Reactor Charging: Charge the 100 L stainless steel reactor with 10.0 kg (57.9 mol, assuming a 74% yield from the previous step) of 2-Chloro-3-nitro-4-picoline, 6.7 kg (115.8 mol) of spray-dried potassium fluoride, and 50.0 L of anhydrous dimethyl sulfoxide (DMSO). Using spray-dried potassium fluoride is crucial for this reaction as it offers a high surface area and reactivity.[7]

  • Reaction Execution:

    • Begin stirring the mixture and apply a slow stream of nitrogen to the reactor.

    • Heat the reaction mixture to 180-220°C. The optimal temperature may need to be determined empirically for the specific pilot plant setup.

    • Maintain the reaction at this temperature for 8-12 hours. Monitor the progress of the reaction by HPLC or GC to determine the point of completion.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to below 100°C.

    • The product can be isolated by vacuum distillation directly from the reaction mixture. The DMSO and inorganic salts will remain as a residue.

    • Alternatively, the reaction mixture can be cooled to room temperature and poured into a large volume of water to precipitate the crude product. The solid can then be filtered, washed with water, and dried.

    • Further purification of the isolated product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by a final vacuum distillation to yield high-purity this compound.

Critical Safety Considerations for Pilot Plant Scale-Up

  • Thermal Hazard of Nitration: The nitration of pyridines is a highly exothermic process.[1][8] A thorough thermal hazard evaluation, including reaction calorimetry studies (e.g., RC1e), is essential before scaling up to a pilot plant.[8] This will help determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR) to prevent thermal runaway.[9][10]

  • Handling of Strong Acids: Fuming nitric acid and oleum are extremely corrosive and powerful oxidizing agents.[3][4][7][11] All handling procedures must be conducted in designated areas with appropriate spill containment and emergency response equipment. Personnel must be thoroughly trained in the safe handling of these substances.[3][4]

  • Controlled Addition and Cooling: The rate of addition of the nitrating agent and the efficiency of the cooling system are critical for controlling the reaction temperature and preventing side reactions or thermal runaway.[1][5]

  • Quenching: The quenching of the nitration reaction mixture is also highly exothermic and must be performed with extreme care to control the temperature and prevent splashing of corrosive materials.

  • High-Temperature Operation: The fluorination step requires high temperatures, which necessitates a robust heating system and careful monitoring to prevent overheating and potential decomposition of the product.

  • Pressure Management: While the described reactions are typically run at atmospheric pressure, the reactors should be equipped with pressure relief devices as a safety precaution.

  • Material Compatibility: Glass-lined steel is suitable for the nitration step due to the corrosive nature of the acids. Stainless steel is appropriate for the higher temperature fluorination reaction.

By adhering to these detailed protocols and safety considerations, the scale-up synthesis of this compound can be performed safely and efficiently in a pilot plant setting, providing a reliable supply of this important chemical intermediate for further research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Fluoro-3-nitro-4-picoline. The information is presented in a user-friendly question-and-answer format to address specific challenges that may be encountered during the experimental process.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.

Issue 1: Low or No Yield of this compound

Potential CauseTroubleshooting StepsExpected Outcome
Inefficient Nitration 1. Verify Nitrating Agent Quality: Use fresh, high-purity nitric acid and sulfuric acid. Old or contaminated acids can be less effective. 2. Optimize Reaction Temperature: Carefully control the temperature during the addition of the nitrating mixture. For the nitration of picoline derivatives, temperatures are often kept low (e.g., 0-10 °C) to prevent over-nitration and side reactions.[1] 3. Adjust Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial. A higher proportion of sulfuric acid can increase the concentration of the active nitronium ion (NO₂⁺). Experiment with ratios from 1:1 to 3:1 (H₂SO₄:HNO₃).Improved conversion of the starting picoline derivative to the desired nitro-picoline intermediate.
Incomplete Halogen Exchange (Chlorine to Fluorine) 1. Anhydrous Conditions: Ensure strictly anhydrous conditions. Trace amounts of water can deactivate the fluoride source (e.g., KF, CsF) and reduce its nucleophilicity.[2][3] Dry solvents and reagents thoroughly. 2. Choice of Fluoride Source: Potassium fluoride (KF) is a common choice, but cesium fluoride (CsF) can be more effective, albeit more expensive.[2][3] Consider using spray-dried KF or KF in the presence of a phase-transfer catalyst (e.g., 18-crown-6) to enhance reactivity. 3. Optimize Reaction Temperature and Time: Halogen exchange reactions often require high temperatures (e.g., 120-220 °C). Monitor the reaction progress by TLC or GC to determine the optimal reaction time and prevent decomposition.[2]Increased conversion of the chloro-intermediate to the final fluoro-product.
Substrate Decomposition 1. Controlled Reagent Addition: Add reagents, especially the nitrating mixture, slowly and in a controlled manner to manage the exothermic nature of the reaction. 2. Appropriate Solvent: Use a solvent that is stable under the reaction conditions. For fluorination, high-boiling polar aprotic solvents like DMSO or sulfolane are common.[2][3]Minimized degradation of starting materials and intermediates, leading to a cleaner reaction profile and higher yield.

Issue 2: Formation of Impurities and Side Products

Potential CauseTroubleshooting StepsExpected Outcome
Formation of Isomeric Nitro Products 1. Control of Nitration Conditions: The position of nitration on the pyridine ring is highly sensitive to reaction conditions. Lowering the reaction temperature can increase the regioselectivity of the nitration.[1] 2. Purification of Nitro-intermediate: It is often easier to separate isomeric nitro-picolines before the fluorination step. Utilize column chromatography or recrystallization to isolate the desired 3-nitro isomer.Isolation of the correct nitro-picoline isomer, leading to a purer final product.
Hydrolysis of Chloro-intermediate 1. Strictly Anhydrous Conditions: During the work-up of the chlorination reaction and before the fluorination step, ensure all solvents and reagents are anhydrous to prevent the formation of the corresponding hydroxypyridine.Reduced formation of 2-hydroxy-3-nitro-4-picoline impurity.
Incomplete Reaction or Presence of Starting Material 1. Monitor Reaction Progress: Use TLC or GC to monitor the reaction until the starting material is consumed. 2. Optimize Reaction Stoichiometry: Ensure the appropriate molar equivalents of reagents are used. A slight excess of the nitrating agent or fluorinating agent may be necessary to drive the reaction to completion.Complete conversion of starting materials and intermediates.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • Route A: Starting from 2-amino-4-picoline, which undergoes nitration, followed by diazotization and substitution to introduce the fluorine atom. A variation involves nitration, followed by hydrolysis, chlorination, and then a halogen exchange reaction to introduce the fluorine.[4]

  • Route B: Starting with a pre-fluorinated picoline, such as 2-fluoro-4-picoline, followed by a regioselective nitration. This route can be challenging due to the directing effects of the existing substituents.[5]

Q2: How can I purify the final product, this compound?

A2: Purification can typically be achieved through the following methods:

  • Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) is effective for separating the desired product from non-polar and highly polar impurities.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.[6]

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be used for purification.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The synthesis of this compound involves several hazardous reagents and conditions:

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The nitration step is highly exothermic. Maintain proper cooling and controlled addition of reagents to prevent runaway reactions.

  • High Temperatures: The fluorination step often requires high temperatures. Use appropriate heating equipment and ensure the reaction is monitored to prevent overheating and potential decomposition.

  • Fluorinating Agents: Anhydrous hydrogen fluoride and other fluoride sources can be toxic and corrosive. Handle them with appropriate safety measures.

Q4: How does the purity of the starting materials affect the yield?

A4: The purity of starting materials is critical for a successful synthesis. Impurities can lead to a variety of issues, including:

  • Side Reactions: Impurities can react with the reagents, leading to the formation of unwanted byproducts and making purification more difficult.

  • Reduced Yield: If the starting material contains a significant amount of non-reactive impurities, the effective concentration of the reactant is lower, leading to a lower overall yield.

  • Catalyst Poisoning: In reactions that utilize catalysts, impurities can poison the catalyst, reducing its efficiency or deactivating it completely.

III. Data Presentation

Table 1: Comparison of Fluorination Conditions for Nucleophilic Aromatic Substitution on Nitro-pyridines

Fluoride SourceSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
CsFDMSO1201.538[2][3]
KF (spray-dried)Sulfolane2204~70-80 (general)-
TBAFTHFRoom Temp.24Variable-

Note: Yields are highly substrate-dependent and the data presented is for similar nucleophilic aromatic substitution reactions. Optimization for 2-chloro-3-nitro-4-picoline is necessary.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-nitro-4-picoline (Intermediate)

This protocol is a general guideline and may require optimization.

  • Nitration of 2-Hydroxy-4-picoline: In a flask equipped with a stirrer and a dropping funnel, add 2-hydroxy-4-picoline to concentrated sulfuric acid at 0 °C. Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-hydroxy-3-nitro-4-picoline. Filter, wash with water, and dry the solid.

  • Chlorination of 2-Hydroxy-3-nitro-4-picoline: To the dried 2-hydroxy-3-nitro-4-picoline, add phosphorus oxychloride (POCl₃). Heat the mixture to reflux for 2-4 hours. After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize with a base to precipitate the crude 2-chloro-3-nitro-4-picoline. Filter, wash with water, and dry. Purify by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is a general guideline based on nucleophilic aromatic substitution and requires optimization.

  • Fluorination: In a dry flask, combine 2-chloro-3-nitro-4-picoline, an excess of a fluoride source (e.g., spray-dried KF or CsF), and a high-boiling aprotic solvent (e.g., DMSO or sulfolane).

  • Heating: Heat the reaction mixture to a high temperature (e.g., 120-220 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

V. Visualizations

Troubleshooting_Workflow cluster_start Start cluster_nitration Nitration Stage Issues cluster_fluorination Fluorination Stage Issues cluster_purification Purification start Low Yield of this compound nitration_check Check Nitration Efficiency start->nitration_check Is the nitro-intermediate yield low? fluorination_check Check Fluorination Efficiency start->fluorination_check Is the final product yield low? nitrating_agent Verify Nitrating Agent Quality nitration_check->nitrating_agent Yes nitration_check->fluorination_check No temp_control Optimize Temperature nitrating_agent->temp_control acid_ratio Adjust Acid Ratio temp_control->acid_ratio acid_ratio->fluorination_check anhydrous Ensure Anhydrous Conditions fluorination_check->anhydrous Yes purify Purify Final Product fluorination_check->purify No fluoride_source Select Appropriate Fluoride Source anhydrous->fluoride_source temp_time Optimize Temperature and Time fluoride_source->temp_time temp_time->purify Synthesis_Pathway cluster_routeA Synthetic Route A 2-Hydroxy-4-picoline B 2-Hydroxy-3-nitro-4-picoline A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-3-nitro-4-picoline B->C Chlorination (POCl₃) D This compound C->D Fluorination (KF or CsF)

References

Side reactions and byproduct formation in 2-Fluoro-3-nitro-4-picoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-nitro-4-picoline in their experiments. The information is structured to directly address common challenges, particularly focusing on side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of reaction for this compound?

A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr).[1] The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group (-NO₂) and the inherent electron-deficient nature of the pyridine nitrogen. The fluorine atom serves as an excellent leaving group in these reactions.[2] The attack is regioselective, primarily occurring at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom.[3]

Q2: What are the most common side reactions observed when working with this compound?

A2: The most prevalent side reactions include:

  • Hydrolysis: Reaction with residual water in the solvent or reagents can lead to the displacement of the fluoride by a hydroxyl group, forming 2-hydroxy-3-nitro-4-picoline.[4]

  • Incomplete Reaction: The reaction may not proceed to completion, leaving unreacted this compound in the final mixture. This can be due to insufficient reaction time, temperature, or reagent stoichiometry.[5]

  • Formation of Positional Isomers: If the starting material is not pure, contaminants such as 2-fluoro-5-nitro-4-picoline could lead to the formation of isomeric products, complicating purification.[6]

  • Reaction with Solvent: Certain nucleophilic solvents, like dimethylformamide (DMF) at high temperatures, can potentially participate in the reaction, leading to unexpected byproducts.

Q3: How can I minimize the formation of the hydrolysis byproduct, 2-hydroxy-3-nitro-4-picoline?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This involves:

  • Using high-purity, anhydrous solvents.

  • Drying all glassware thoroughly before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Using freshly opened or properly stored reagents to avoid water absorption.

Q4: Why is the fluorine atom a good leaving group in this SNAr reaction, even though the C-F bond is very strong?

A4: In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex).[1][2] The high electronegativity of the fluorine atom strongly withdraws electron density from the ring, which activates the ring for this initial nucleophilic attack.[2] The subsequent breaking of the C-F bond occurs in a faster, non-rate-limiting step that restores the aromaticity of the ring. Therefore, the activating effect of fluorine on the rate-determining step outweighs the strength of its bond.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Substituted Product

Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction 1. Monitor reaction progress closely using TLC or LC-MS. 2. If starting material persists, increase the reaction time. 3. If extending the time is ineffective, cautiously increase the reaction temperature in small increments.[5]Complete consumption of starting material and improved yield of the desired product.
Poor Nucleophilicity of Reagent 1. Ensure the chosen nucleophile is sufficiently strong for the reaction. 2. Consider using a stronger base to deprotonate the nucleophile, increasing its reactivity. 3. Refer to literature for optimal nucleophile/base combinations for similar substrates.Enhanced reaction rate and higher product conversion.
Reagent Degradation 1. Use fresh, high-purity reagents and nucleophiles. 2. Ensure proper storage of all chemicals as per manufacturer recommendations.Consistent and reproducible reaction outcomes.

Issue 2: Presence of a Major, Unidentified Byproduct in Post-Reaction Analysis

Potential CauseTroubleshooting StepsExpected Outcome
Hydrolysis Side Reaction 1. Characterize the byproduct using techniques like NMR and Mass Spectrometry to confirm if it is 2-hydroxy-3-nitro-4-picoline. 2. If confirmed, repeat the reaction under strict anhydrous conditions (see FAQ Q3).[4]Elimination or significant reduction of the hydrolysis byproduct peak.
Reaction with Solvent or Base 1. Analyze the reaction conditions (solvent, base, temperature) for potential side reactions. 2. Consider switching to a more inert solvent (e.g., THF, Dioxane) or a non-nucleophilic base (e.g., NaH, K₂CO₃).A cleaner reaction profile with fewer byproducts.
Contaminated Starting Material 1. Check the purity of the this compound starting material via NMR or LC-MS. 2. If impurities or isomers are detected, purify the starting material before use.[8]Formation of a single, desired product without isomeric byproducts.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) to Minimize Side Reactions

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., round-bottom flask with condenser) and purge the system with a stream of dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagents: To the reaction flask, add this compound (1.0 eq) followed by anhydrous solvent (e.g., THF, DMF, Acetonitrile).

  • Addition: Dissolve the nucleophile (1.1 - 1.5 eq) and a suitable non-nucleophilic base (if required, e.g., K₂CO₃, NaH) in the anhydrous solvent and add it dropwise to the reaction mixture at the desired temperature (often starting at 0°C or room temperature).

  • Monitoring: Follow the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Purification: Extract the product into a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization.

Visualizations

SNAr_Pathway reactant This compound product 2-Nu-3-nitro-4-picoline (Desired Product) reactant->product + Nu- nucleophile Nucleophile (Nu-) leaving_group F-

Caption: General SNAr pathway for this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reaction start This compound main_reagent + Nucleophile (Nu-) (Anhydrous Conditions) start->main_reagent side_reagent + H₂O (Trace Moisture) start->side_reagent main_product Desired Product main_reagent->main_product side_product 2-Hydroxy-3-nitro-4-picoline (Hydrolysis Byproduct) side_reagent->side_product Troubleshooting_Workflow start Low Yield or Impure Product check_completion Is starting material still present? start->check_completion check_byproduct Is there a major unexpected byproduct? check_completion->check_byproduct No increase_time Increase reaction time/temperature check_completion->increase_time Yes check_reagents Verify reagent purity and activity check_byproduct->check_reagents No characterize Characterize byproduct (NMR, MS) check_byproduct->characterize Yes end Purify and re-characterize increase_time->end check_reagents->end is_hydrolysis Is it the hydrolysis product? characterize->is_hydrolysis use_anhydrous Repeat under strict anhydrous conditions is_hydrolysis->use_anhydrous Yes check_solvent Consider alternative solvent/base is_hydrolysis->check_solvent No use_anhydrous->end check_solvent->end

References

Technical Support Center: Purification of Crude 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Fluoro-3-nitro-4-picoline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities in crude this compound can originate from the synthetic route and may include:

  • Positional Isomers: Nitration of 2-fluoro-4-picoline can lead to the formation of other isomers, such as 2-Fluoro-5-nitro-4-picoline.

  • Unreacted Starting Materials: Residual 2-fluoro-4-picoline may be present if the nitration reaction did not go to completion.

  • Byproducts of Side Reactions: Hydrolysis of the fluoro group to a hydroxyl group can occur in the presence of water, leading to the formation of 2-hydroxy-3-nitro-4-picoline.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., sulfuric acid, nitric acid, organic solvents) may be present in trace amounts.

Q2: What are the recommended purification techniques for this compound?

The primary purification techniques for this compound are:

  • Recrystallization: A cost-effective method for removing impurities, particularly effective for obtaining high-purity crystalline solids.

  • Column Chromatography: Useful for separating the desired product from impurities with different polarities.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for achieving very high purity, especially for small-scale purifications or for challenging separations.

Q3: How can I assess the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can separate and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired compound and can detect and help identify impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and to determine appropriate solvent systems for column chromatography.

Troubleshooting Guides

Recrystallization
Issue Potential Cause Recommended Solution
Oiling out (formation of an oil instead of crystals) The compound may be melting in the hot solvent.Use a lower boiling point solvent or a solvent mixture. Ensure the dissolution temperature is below the melting point of the compound.
The solution is too concentrated.Add a small amount of hot solvent to the oiled-out mixture and redissolve.
Impurities are preventing crystallization.Try a pre-purification step like column chromatography to remove the bulk of impurities.
No crystal formation upon cooling The solution is not saturated enough.Evaporate some of the solvent to increase the concentration.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
Low recovery of purified product The compound is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the compound has lower solubility at cold temperatures. Try a mixed-solvent system.
Too much solvent was used for washing the crystals.Wash the crystals with a minimal amount of ice-cold solvent.
Poor purity after recrystallization Impurities have similar solubility to the product.Try a different recrystallization solvent or a sequence of recrystallizations from different solvents.
Inefficient removal of mother liquor.Ensure the crystals are thoroughly dried after filtration.
Column Chromatography
Issue Potential Cause Recommended Solution
Poor separation of product and impurities Inappropriate mobile phase polarity.Use Thin-Layer Chromatography (TLC) to screen for a mobile phase that provides good separation (Rf of the product around 0.3-0.4).
Column overloading.Use a larger column or reduce the amount of crude material loaded.
Column channeling or cracking.Ensure proper packing of the column. A slurry packing method is generally recommended.
Product elutes too quickly (high Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Product does not elute from the column (low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).
Tailing of the product band Interaction of the basic pyridine nitrogen with acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the column.
Low recovery of the product Adsorption of the product onto the stationary phase.Try a different stationary phase (e.g., alumina) or use a mobile phase modifier as mentioned above.
Decomposition on the column.If the compound is unstable on silica gel, consider using a less acidic stationary phase like neutral alumina.
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Recommended Solution
Poor peak shape (tailing) Secondary interactions with the stationary phase.Use a column with end-capping. Add a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape.[1]
Mobile phase pH is close to the pKa of the compound.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[1]
Column overload.Reduce the sample concentration or injection volume.[1]
Poor peak shape (fronting) Column overload.Reduce the sample concentration or injection volume.[1]
Poor sample solubility in the mobile phase.Dissolve the sample in the initial mobile phase.
Inconsistent retention times Fluctuations in mobile phase composition or temperature.Ensure proper mixing and degassing of the mobile phase and use a column oven for temperature control.
System leaks.Check for leaks in the HPLC system.
Poor resolution between peaks Suboptimal mobile phase composition or gradient.Optimize the mobile phase gradient (e.g., make it shallower) or try a different organic modifier (e.g., methanol instead of acetonitrile).
Inappropriate column.Use a column with a different selectivity or a longer column with smaller particle size.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is a general guideline based on procedures for similar compounds and may require optimization.[2]

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents to find a suitable one. An ideal solvent should dissolve the crude product when hot but not when cold.

    • A mixture of ethyl acetate and petroleum ether or ethanol and water are good starting points.[2]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • If using a mixed-solvent system, add the anti-solvent (e.g., petroleum ether) dropwise to the hot solution until a slight turbidity persists.

    • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of Crude this compound

This protocol is a general guideline and should be optimized based on TLC analysis.[3]

  • TLC Analysis:

    • Develop a TLC method to determine a suitable mobile phase. A mixture of petroleum ether and ethyl acetate is a good starting point. Aim for an Rf value of 0.3-0.4 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: HPLC Purity Analysis of this compound

This is a general reverse-phase HPLC method that may require optimization.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm), to be determined by UV scan of the compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)

Purification Technique Typical Purity Achieved Typical Recovery Scale Advantages Disadvantages
Recrystallization>98%60-80%Milligrams to KilogramsCost-effective, simple setupCan be time-consuming, may not remove all impurities
Column Chromatography95-99%50-90%Milligrams to GramsGood for separating compounds with different polaritiesCan be labor-intensive, uses large solvent volumes
Preparative HPLC>99.5%40-70%Micrograms to GramsHigh resolution and purityExpensive, limited sample capacity

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the nature of the crude material.

Mandatory Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Alternative Initial Purification hplc Preparative HPLC crude->hplc Direct High-Purity Method pure_product Pure Product (>99%) recrystallization->pure_product High Purity analysis Purity Analysis (HPLC, GC-MS, NMR) recrystallization->analysis column_chromatography->recrystallization Further Purification column_chromatography->pure_product Moderate to High Purity column_chromatography->analysis hplc->pure_product Highest Purity hplc->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered check_purity Assess Purity (TLC, HPLC) start->check_purity recrystallization_issue Recrystallization Problem? check_purity->recrystallization_issue If Recrystallization was used column_issue Column Chromatography Problem? check_purity->column_issue If Column Chromatography was used hplc_issue HPLC Problem? check_purity->hplc_issue If HPLC was used oiling_out Oiling Out? recrystallization_issue->oiling_out no_crystals No Crystals? recrystallization_issue->no_crystals low_yield Low Yield? recrystallization_issue->low_yield poor_separation Poor Separation? column_issue->poor_separation no_elution No Elution? column_issue->no_elution tailing Tailing? column_issue->tailing bad_peak_shape Bad Peak Shape? hplc_issue->bad_peak_shape retention_shift Retention Time Shift? hplc_issue->retention_shift bad_resolution Poor Resolution? hplc_issue->bad_resolution change_solvent Change Solvent/Solvent Ratio oiling_out->change_solvent reduce_concentration Reduce Concentration oiling_out->reduce_concentration concentrate Concentrate Solution no_crystals->concentrate slow_cool Cool Slowly / Seed no_crystals->slow_cool optimize_solvent Optimize Solvent for Solubility low_yield->optimize_solvent minimize_wash Minimize Washing low_yield->minimize_wash optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity add_modifier Add Mobile Phase Modifier tailing->add_modifier optimize_mobile_phase_hplc Optimize Mobile Phase (pH, Additives) bad_peak_shape->optimize_mobile_phase_hplc check_system Check System Stability (Temp, Leaks) retention_shift->check_system optimize_gradient Optimize Gradient / Change Column bad_resolution->optimize_gradient

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Poor Reactivity of 2-Fluoro-3-nitro-4-picoline in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-3-nitro-4-picoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions with this substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with this compound sluggish or not proceeding to completion?

A1: The reactivity of this compound in SNAr reactions is a balance of electronic and steric effects. While the nitro group at the 3-position is strongly activating and the fluorine at the 2-position is an excellent leaving group for SNAr, the methyl group at the 4-position can have a modest deactivating effect due to its electron-donating nature.[1] Several factors could be contributing to poor reactivity:

  • Insufficient reaction temperature: Many SNAr reactions require heating to overcome the activation energy barrier.

  • Inappropriate solvent: The choice of solvent is crucial for dissolving reactants and facilitating the reaction. Polar aprotic solvents are generally preferred.

  • Weak base: A base is often required to deprotonate the nucleophile or neutralize the HF by-product. The strength and type of base can significantly impact the reaction rate.

  • Sterically hindered nucleophile: Bulky nucleophiles may experience difficulty approaching the reaction center.

  • Moisture in the reaction: Water can protonate the nucleophile, reducing its nucleophilicity.

Q2: What is the expected regioselectivity of nucleophilic attack on this compound?

A2: Nucleophilic attack is expected to occur exclusively at the C2 position, leading to the displacement of the fluoride ion. The strong electron-withdrawing nitro group at the 3-position activates the C2 and C6 positions towards nucleophilic attack. However, the fluorine at C2 is a much better leaving group than a hydride ion at C6, directing the substitution to the 2-position. This regioselectivity has been observed in similar 3-nitropyridine systems.[2][3]

Q3: How does the 4-methyl group influence the reactivity of this compound?

A3: The 4-methyl group is an electron-donating group, which can slightly decrease the electrophilicity of the pyridine ring, making it less susceptible to nucleophilic attack compared to an unsubstituted analogue. However, its deactivating effect is generally considered to be modest and can be overcome by optimizing reaction conditions.[1] The steric hindrance of the methyl group at the 4-position is unlikely to significantly affect the nucleophilic attack at the 2-position.

Troubleshooting Guides

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Step Rationale
Insufficient Temperature Gradually increase the reaction temperature in 10-20 °C increments. Consider using a higher boiling point solvent if necessary. Microwave irradiation can also be an effective method to accelerate the reaction.SNAr reactions often have a significant activation energy. Increased temperature provides the necessary energy for the reaction to proceed at a reasonable rate.
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous.Polar aprotic solvents effectively solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity. They also have high boiling points, allowing for higher reaction temperatures.
Weak Base If using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄, DBU, or NaH (for O- and S-nucleophiles).A stronger base will more effectively deprotonate the nucleophile, increasing its concentration and reactivity.
Poor Nucleophile Increase the concentration of the nucleophile (use 2-3 equivalents). For O- and S-nucleophiles, pre-formation of the corresponding alkoxide or thiolate with a strong base (e.g., NaH) before adding the electrophile can significantly improve reactivity.Le Châtelier's principle suggests that increasing the concentration of a reactant will drive the equilibrium towards the products. Pre-forming the anionic nucleophile ensures it is in its most reactive state.
Reaction Time Too Short Extend the reaction time and monitor the progress by TLC or LC-MS.Some reactions, especially with less reactive nucleophiles, may require longer periods to reach completion.
Problem 2: Formation of Byproducts
Possible Cause Troubleshooting Step Rationale
Decomposition at High Temperatures If increasing the temperature leads to byproduct formation, try a lower temperature for a longer duration. Alternatively, consider using microwave-assisted synthesis which can promote the desired reaction at a lower bulk temperature.The desired SNAr product may be thermally unstable under prolonged heating. Microwave heating can provide localized energy to the reactants, often leading to cleaner reactions in shorter times.
Side Reactions with the Nitro Group Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar) if using reducing nucleophiles (e.g., some thiols).The nitro group can be susceptible to reduction under certain conditions.
Reaction with Solvent If using a reactive solvent like DMF at high temperatures, consider switching to a more inert solvent like DMSO or sulfolane.DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

Experimental Protocols

The following are generalized protocols that can be used as a starting point. Optimization of temperature, reaction time, and stoichiometry of reagents may be necessary for specific nucleophiles.

Protocol 1: General Procedure for Amination (Primary and Secondary Amines)

This protocol is adapted from procedures used for analogous 2-fluoro-3-nitropyridines.[2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Base (e.g., K₂CO₃, K₃PO₄, or DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.1 - 2.0 eq) to the solution.

  • Add the base (2.0 - 3.0 eq).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions for Amination:

Nucleophile (Example)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
CyclopropylamineK₂CO₃DMF801285-95
MorpholineK₃PO₄DMSO100890-98
AnilineDIPEANMP1201670-85

Note: These are representative yields based on similar substrates and may vary.

Protocol 2: General Procedure for O- and S-Nucleophiles (Alcohols and Thiols)

This protocol is based on general procedures for SNAr reactions with O- and S-nucleophiles.[4][5]

Materials:

  • This compound

  • Alcohol or Thiol

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alcohol or thiol (1.2 eq) and the anhydrous solvent.

  • Cool the solution to 0 °C and carefully add the strong base (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to form the alkoxide or thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions for O- and S-Nucleophiles:

Nucleophile (Example)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolNaHDMF60680-90
EthanethiolKOtBuTHFRT485-95
MethanolNaHDMF50875-85

Note: These are representative yields based on similar substrates and may vary.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key concepts and workflows discussed in this technical support center.

SNAr_Mechanism cluster_intermediate Reaction Intermediate A This compound C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack (Rate-Determining Step) B Nucleophile (Nu-H) B->C D 2-Substituted-3-nitro-4-picoline C->D Elimination of F- E H-F C->E Troubleshooting_Workflow Start SNAr Reaction with This compound Check_Conversion Low or No Conversion? Start->Check_Conversion Increase_Temp Increase Temperature (e.g., 80-120 °C or Microwave) Check_Conversion->Increase_Temp Yes Change_Solvent Use Polar Aprotic Solvent (DMF, DMSO, NMP) Check_Conversion->Change_Solvent Yes Stronger_Base Use Stronger Base (e.g., K3PO4, DBU, NaH) Check_Conversion->Stronger_Base Yes Increase_Nu Increase Nucleophile Conc. or Pre-form Anion Check_Conversion->Increase_Nu Yes Check_Byproducts Byproduct Formation? Check_Conversion->Check_Byproducts No Increase_Temp->Check_Conversion Change_Solvent->Check_Conversion Stronger_Base->Check_Conversion Increase_Nu->Check_Conversion Lower_Temp Lower Temperature, Longer Reaction Time Check_Byproducts->Lower_Temp Yes Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Byproducts->Inert_Atmosphere Yes (if reduction) Success Successful Reaction Check_Byproducts->Success No Lower_Temp->Success Inert_Atmosphere->Success

References

Troubleshooting guide for scaling up 2-Fluoro-3-nitro-4-picoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Fluoro-3-nitro-4-picoline, with a focus on challenges encountered during scale-up from laboratory to pilot or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective synthetic pathway starts from the commercially available 2-chloro-4-methyl-3-nitropyridine. This intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom is displaced by a fluoride ion to yield the final product, this compound. This method is often favored for its relatively high yields and the availability of the starting material.

Q2: What are the primary safety concerns when scaling up this synthesis?

The nitration step to produce the precursor, 2-chloro-4-methyl-3-nitropyridine, is highly exothermic and presents a significant risk of thermal runaway if not properly controlled. During the fluorination step, the use of fluoride sources requires careful handling due to their toxicity and potential to release hazardous fumes. At a larger scale, ensuring adequate containment and emergency cooling systems is critical.

Q3: How does the solvent choice impact the fluorination reaction during scale-up?

Solvent selection is critical for both reaction efficiency and process safety. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are often used to facilitate the dissolution of the fluoride salt and the substrate. When scaling up, considerations must include the solvent's boiling point for effective temperature control, its stability under reaction conditions, and the ease of its removal and recovery during work-up and purification.

Q4: What are the expected key impurities in the final product?

Key impurities can include unreacted starting material (2-chloro-4-methyl-3-nitropyridine), over-nitrated byproducts from the precursor synthesis, and potential regioisomers if the fluorination is not perfectly selective. Hydrolysis of the nitro group under certain work-up conditions can also lead to phenolic impurities. The purity of the starting materials is crucial in minimizing the formation of these byproducts.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound at Pilot Scale

Potential Causes & Solutions

Potential CauseTroubleshooting StepsExpected Outcome
Inadequate Heat Transfer 1. Verify that the reactor's heat exchange system is sufficient for the increased reaction volume and exothermicity. 2. Consider using a reactor with a higher surface-area-to-volume ratio or implementing internal cooling coils. 3. Model the heat flow to predict and manage temperature profiles accurately.Improved temperature control, preventing side reactions and degradation, leading to higher yield.
Poor Mixing and Mass Transfer 1. Evaluate the efficiency of the agitator and baffle configuration for the larger vessel. 2. Use Computational Fluid Dynamics (CFD) to simulate mixing and identify dead zones. 3. Adjust the stirring speed and consider using a different type of impeller to ensure homogeneous mixing of the reactants.Uniform reaction conditions, leading to consistent product formation and reduced byproduct generation.
Suboptimal Reaction Temperature 1. Re-optimize the reaction temperature at the pilot scale, as the optimal temperature may differ from the lab scale due to changes in heat and mass transfer. 2. Perform a Design of Experiments (DoE) to identify the ideal temperature range for the scaled-up process.Maximized reaction rate and selectivity, resulting in a higher yield of the desired product.
Moisture Contamination 1. Ensure all reagents, solvents, and the reactor are thoroughly dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.Reduced formation of hydrolysis byproducts and increased yield of the target compound.
Issue 2: Inconsistent Product Purity and High Levels of Byproducts

Potential Causes & Solutions

Potential CauseTroubleshooting StepsExpected Outcome
Formation of Regioisomers 1. Carefully control the reaction temperature, as higher temperatures can lead to decreased regioselectivity. 2. Investigate the use of a more selective fluorinating agent or the addition of a phase-transfer catalyst to improve selectivity.Increased formation of the desired 2-fluoro isomer and reduced levels of other isomers.
Presence of Unreacted Starting Material 1. Increase the reaction time or temperature moderately to drive the reaction to completion, while monitoring for byproduct formation. 2. Consider a slight excess of the fluorinating agent, but be cautious of potential over-fluorination.Higher conversion of the starting material and a purer final product after work-up.
Degradation During Work-up 1. Optimize the quenching and extraction procedures to minimize the contact time of the product with acidic or basic aqueous solutions. 2. Ensure the temperature is kept low during the work-up to prevent thermal degradation.Minimized product loss and improved purity of the isolated crude product.

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters at Different Scales

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Industrial Scale (500 kg)
Starting Material 2-chloro-4-methyl-3-nitropyridine2-chloro-4-methyl-3-nitropyridine2-chloro-4-methyl-3-nitropyridine
Fluorinating Agent Spray-dried KFSpray-dried KFSpray-dried KF
Solvent DMSOSulfolaneSulfolane
Temperature (°C) 120-130130-140140-150
Reaction Time (h) 8-1212-1616-24
Typical Yield (%) 85-9080-8575-80
Purity (by HPLC, %) >9998-99>97

Note: The data in this table is illustrative and may vary depending on the specific equipment and process conditions.

Experimental Protocols

A plausible synthetic route involves two main stages: the nitration of 2-chloro-4-picoline followed by fluorination.

Protocol 1: Synthesis of 2-chloro-4-methyl-3-nitropyridine (Laboratory Scale)

  • Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid.

  • Addition of Starting Material : Cool the sulfuric acid to 0-5 °C in an ice bath. Slowly add 25.5 g (0.2 mol) of 2-chloro-4-picoline to the stirred acid, maintaining the temperature below 10 °C.

  • Nitration : Prepare a nitrating mixture by slowly adding 15.2 mL (0.36 mol) of fuming nitric acid to 30 mL of concentrated sulfuric acid, keeping the temperature below 10 °C. Add this mixture dropwise to the solution of 2-chloro-4-picoline in sulfuric acid over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up : Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8.

  • Isolation : The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-4-methyl-3-nitropyridine.

Protocol 2: Synthesis of this compound (Laboratory Scale)

  • Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 17.3 g (0.1 mol) of 2-chloro-4-methyl-3-nitropyridine, 8.7 g (0.15 mol) of spray-dried potassium fluoride, and 100 mL of anhydrous DMSO.

  • Reaction : Heat the mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously for 8-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to give this compound.

Visualizations

Synthesis_Pathway 2-Chloro-4-picoline 2-Chloro-4-picoline 2-Chloro-4-methyl-3-nitropyridine 2-Chloro-4-methyl-3-nitropyridine 2-Chloro-4-picoline->2-Chloro-4-methyl-3-nitropyridine HNO₃, H₂SO₄ This compound This compound 2-Chloro-4-methyl-3-nitropyridine->this compound KF, DMSO Troubleshooting_Workflow cluster_issue Low Yield at Scale cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Observed Heat_Transfer Inadequate Heat Transfer? Low_Yield->Heat_Transfer Mixing Poor Mixing? Low_Yield->Mixing Temperature Suboptimal Temperature? Low_Yield->Temperature Improve_Cooling Improve Reactor Cooling Heat_Transfer->Improve_Cooling Optimize_Agitation Optimize Agitation/CFD Mixing->Optimize_Agitation Re-optimize_Temp Re-optimize Temperature Temperature->Re-optimize_Temp

References

How to avoid decomposition of 2-Fluoro-3-nitro-4-picoline during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-3-nitro-4-picoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reaction of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted pyridine derivative widely used as a key intermediate in organic synthesis. Its unique structure, featuring an activated fluorine atom and a nitro group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It serves as a starting material for creating compounds with potential biological activities.[1]

Q2: What are the main reactivity characteristics of this compound?

The chemical behavior of this compound is dominated by the presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom on the pyridine ring. This arrangement makes the carbon atom at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The fluorine atom acts as an excellent leaving group, readily displaced by a variety of nucleophiles such as amines, alcohols, and thiols.[1] The nitro group can also be reduced to an amino group under appropriate conditions.[1]

Q3: What are the typical storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of heat. It is typically a solid at room temperature. As with many nitroaromatic compounds, it is prudent to avoid exposure to high temperatures for extended periods to prevent thermal decomposition.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound and provides strategies to mitigate them.

Issue 1: Low Yield or Incomplete Conversion in Nucleophilic Substitution Reactions

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted this compound.

  • The isolated yield of the desired product is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended ActionExpected Outcome
Insufficient reaction temperature Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress by TLC or LC-MS. Many SNAr reactions with this substrate proceed efficiently at temperatures ranging from room temperature to 80 °C.Increased reaction rate and conversion of starting material.
Inadequate base strength or amount Ensure a suitable base is used to deprotonate the nucleophile (if required) or to scavenge the HF byproduct. Common bases include K2CO3, Cs2CO3, or organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use at least one equivalent of base, and in some cases, an excess may be beneficial.Improved nucleophilicity of the attacking species and prevention of reaction inhibition by acidic byproducts.
Poor solvent choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SNAr reaction. These solvents help to solvate the ionic intermediates and increase the reaction rate.Enhanced reaction kinetics and improved solubility of reactants.
Sterically hindered nucleophile For bulky nucleophiles, a higher reaction temperature and longer reaction time may be necessary. Consider using a less sterically hindered nucleophile if the reaction fails to proceed.Successful substitution with sterically demanding nucleophiles.
Issue 2: Formation of Side Products and Decomposition

Symptoms:

  • TLC or LC-MS analysis shows multiple unexpected spots or peaks.

  • The reaction mixture darkens significantly (more than expected).

  • Isolation of the desired product is complicated by the presence of impurities with similar properties.

Potential Decomposition Pathways and Mitigation Strategies:

Decomposition of this compound can occur through several pathways, primarily driven by reaction conditions such as temperature, pH, and light exposure.

1. Hydrolysis:

  • Pathway: In the presence of water or hydroxide ions, the highly activated fluorine atom can be displaced by a hydroxyl group, leading to the formation of 2-hydroxy-3-nitro-4-picoline. This side product can be difficult to separate from the desired product, especially if the intended nucleophile has similar polarity.

  • Mitigation:

    • Use anhydrous solvents and reagents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • If a basic workup is required, use a non-aqueous workup or perform the aqueous workup at low temperatures and for a minimal amount of time.

2. Thermal Decomposition:

  • Pathway: Like many nitroaromatic compounds, this compound can be susceptible to thermal decomposition at elevated temperatures. This process can be complex and may involve the release of nitrogen oxides. The presence of impurities can sometimes catalyze this decomposition.

  • Mitigation:

    • Avoid excessive heating. Monitor the reaction temperature closely and maintain it at the lowest effective level.

    • Use high-purity starting materials to avoid the introduction of catalytic impurities.

    • For reactions requiring high temperatures, consider using microwave irradiation, which can sometimes reduce reaction times and minimize thermal decomposition.

3. Photodegradation:

  • Pathway: Nitroaromatic compounds are known to be sensitive to UV light, which can lead to the formation of radical species and subsequent degradation products.

  • Mitigation:

    • Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

    • Store the compound in a dark place.

4. Reaction with Bifunctional Nucleophiles:

  • Pathway: When using nucleophiles with more than one reactive site, there is a possibility of forming undesired regioisomers or multiple substitution products.

  • Mitigation:

    • Use protecting groups to block one of the reactive sites on the nucleophile.

    • Carefully control the stoichiometry of the reactants to favor the desired reaction.

Experimental Protocols & Data

This section provides illustrative experimental protocols for common reactions involving this compound, along with tables summarizing typical reaction conditions.

Protocol 1: Nucleophilic Substitution with an Amine

Objective: Synthesis of a 2-amino-3-nitro-4-picoline derivative.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) in a round-bottom flask is added the primary or secondary amine (1.1 eq) and potassium carbonate (1.5 eq).

  • The reaction mixture is stirred at room temperature (or heated to 50-80 °C if necessary) and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Typical Reaction Conditions for Amination:

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK2CO3DMF804-685-95
BenzylamineK2CO3DMF25-502-490-98
MorpholineK2CO3DMF251-2>95
PiperidineK2CO3DMF251-2>95
Protocol 2: Nucleophilic Substitution with an Alcohol (Williamson Ether Synthesis)

Objective: Synthesis of a 2-alkoxy-3-nitro-4-picoline derivative.

Methodology:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF at 0 °C is added the alcohol (1.1 eq) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • A solution of this compound (1.0 eq) in the same anhydrous solvent is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Typical Reaction Conditions for Alkoxylation:

AlcoholBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MethanolNaHTHF0 - 251-380-90
EthanolNaHTHF0 - 251-380-90
IsopropanolNaHDMF252-475-85
PhenolK2CO3DMF60-804-680-90

Visualizations

Logical Workflow for Troubleshooting Low Yields

LowYieldTroubleshooting Troubleshooting Low Yields in this compound Reactions start Low Yield or Incomplete Reaction check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature incrementally (e.g., in 10 °C steps) check_temp->increase_temp No check_base Is the base appropriate and sufficient? check_temp->check_base Yes increase_temp->check_base change_base Use a stronger base or increase stoichiometry (e.g., K2CO3, Cs2CO3) check_base->change_base No check_solvent Is the solvent optimal? check_base->check_solvent Yes change_base->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent No check_nucleophile Is the nucleophile sterically hindered? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile increase_time_temp Increase reaction time and/or temperature check_nucleophile->increase_time_temp Yes end_ok Reaction Optimized check_nucleophile->end_ok No increase_time_temp->end_ok end_fail Consider alternative synthetic route increase_time_temp->end_fail

Caption: A logical workflow for troubleshooting low yields in reactions with this compound.

Potential Decomposition Pathways

DecompositionPathways Potential Decomposition Pathways of this compound cluster_mitigation Mitigation Strategies start This compound hydrolysis Hydrolysis (H2O, OH-) start->hydrolysis thermal Thermal Stress (High Temp) start->thermal photo Photodegradation (UV Light) start->photo product_hydrolysis 2-Hydroxy-3-nitro-4-picoline hydrolysis->product_hydrolysis product_thermal Decomposition Products (e.g., NOx, char) thermal->product_thermal product_photo Radical Species & Degradation Products photo->product_photo mit_hydro Use anhydrous conditions mit_hydro->hydrolysis mit_thermal Control temperature mit_thermal->thermal mit_photo Protect from light mit_photo->photo

Caption: Overview of potential decomposition pathways for this compound and corresponding mitigation strategies.

References

Best practices for handling moisture-sensitive reactions with 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling moisture-sensitive reactions involving 2-Fluoro-3-nitro-4-picoline. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered moisture-sensitive?

This compound (also known as 2-fluoro-3-nitro-4-methylpyridine) is a solid, colorless to light-yellow organic compound.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics, as well as agrochemicals.[1][2] Its reactivity stems from the pyridine ring being activated by a strong electron-withdrawing nitro group, which makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr).[2][3]

While not explicitly classified as hygroscopic, compounds with reactive functional groups are often sensitive to moisture.[4] The presence of water can lead to unwanted side reactions, such as hydrolysis of the starting material or reaction with other reagents, ultimately reducing the yield and purity of the desired product. Therefore, treating it as a moisture-sensitive compound and employing anhydrous techniques is a critical best practice.[4][5]

Q2: How should I properly store this compound?

To ensure the compound's stability and prevent degradation, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[6] For long-term storage, it is highly recommended to keep it under an inert atmosphere, such as argon or nitrogen, and within a desiccator or glovebox to minimize exposure to atmospheric moisture.[4]

Q3: What are the initial signs of degradation if the compound is exposed to moisture or air?

Exposure to moisture can lead to hydrolysis, which may not be visually apparent but will result in poor performance in reactions. Exposure to air, especially in the presence of light, could potentially oxidize the molecule, which might manifest as a color change, such as darkening from a pale yellow to a brownish hue.[4] Any change in physical appearance or suboptimal reaction outcomes should be considered a sign of potential degradation.

Q4: Is it safe to handle this compound on an open bench?

For optimal results and to maintain the integrity of the material, it is best practice to handle this compound under an inert atmosphere using a glovebox or a Schlenk line, especially when weighing or preparing solutions for a reaction.[4][5] Brief exposure to the atmosphere for quick transfers may be acceptable, but prolonged exposure should be avoided to prevent moisture absorption.[4]

Q5: Which solvents are recommended for reactions, and how should they be prepared?

This compound is soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethanol, and dimethylformamide (DMF).[1][2] For moisture-sensitive reactions, it is imperative to use anhydrous solvents. Commercial anhydrous solvents packaged under an inert atmosphere are recommended. Alternatively, solvents can be dried using appropriate techniques, such as distillation over a drying agent or passage through a solvent purification system.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical FormulaC₆H₅FN₂O₂[1][2]
Molar Mass156.11 g/mol [2]
AppearanceSolid (likely colorless to light-yellow)[1][2]
Water SolubilityLimited / Insoluble[1][2]
Organic Solvent SolubilitySoluble in Ethanol, DMF, DCM, Chloroform[1][2]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationSource(s)
AtmosphereInert Gas (Argon or Nitrogen)[4][6]
TemperatureCool, dry place[6]
ContainerTightly closed, sealed container[7]
Incompatible MaterialsStrong acids, acid chlorides, oxidizing agents[1][6]
Handling EnvironmentGlovebox or Schlenk line[4][5]

Experimental Protocols

Representative Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a generic primary amine under anhydrous conditions.

Materials and Reagents:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., K₂CO₃ or DIPEA), oven-dried

  • Anhydrous solvents for work-up (e.g., ethyl acetate, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Nitrogen or Argon gas supply

Glassware and Equipment Preparation:

  • All glassware (round-bottom flask, condenser, dropping funnel, etc.) must be thoroughly cleaned and oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under vacuum.

  • Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Use septa and needles for liquid transfers to maintain an inert atmosphere.[5]

Procedure:

  • To the oven-dried round-bottom flask equipped with a magnetic stir bar, add the non-nucleophilic base (e.g., K₂CO₃, 1.5 equivalents).

  • Under a positive flow of inert gas, add this compound (1.0 equivalent).

  • Seal the flask and add the anhydrous solvent (e.g., DMF) via syringe.

  • In a separate, dry flask, dissolve the primary amine (1.1 equivalents) in the anhydrous solvent.

  • Transfer the amine solution to the reaction flask dropwise via syringe or a dropping funnel at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding deionized water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Work-up & Purification storage Store Reagent (Inert, Dry, Cool) weigh Weigh Reagent (Glovebox/Schlenk) storage->weigh dry_glass Oven/Flame-Dry Glassware setup Assemble Glassware (Under Inert Gas) dry_glass->setup dry_solvents Use Anhydrous Solvents dry_solvents->setup weigh->setup reaction Run Reaction (Positive Pressure) setup->reaction quench Quench Reaction reaction->quench purify Extract & Purify quench->purify

Caption: Workflow for handling moisture-sensitive reagents from storage to purification.

Troubleshooting Guide

Problem: Low or No Product Yield

A low or non-existent yield in reactions involving this compound is often traced back to procedural issues, particularly the exclusion of atmospheric moisture.

troubleshooting_flowchart start Low / No Yield Observed q1 Were all anhydrous techniques strictly followed? start->q1 a1_no Moisture Contamination Likely q1->a1_no No q2 Was the quality of reagents (e.g., nucleophile) confirmed? q1->q2 a1_yes Re-evaluate Reaction Conditions (Temp, Time, Stoichiometry) sol1 Solution: 1. Re-dry all glassware. 2. Use freshly opened or distilled anhydrous solvents. 3. Purge system with inert gas for longer. a1_no->sol1 q2->a1_yes Yes a2_no Reagent Degradation Possible q2->a2_no No a2_yes Consider alternative catalyst or base sol2 Solution: 1. Use a fresh bottle of the nucleophile/base. 2. Purify reagents if necessary. 3. Check for proper storage. a2_no->sol2

Caption: Troubleshooting flowchart for low-yielding reactions.

Problem: Formation of Unidentified Side Products

The primary side product in a moisture-sensitive reaction is often the result of hydrolysis.

  • Symptom: A significant peak corresponding to the hydrolyzed starting material (2-hydroxy-3-nitro-4-picoline) is observed in the crude product analysis (e.g., by LC-MS or NMR).

  • Cause: Presence of water in the reaction mixture. Water can act as a nucleophile, displacing the fluorine atom.

  • Solution: Follow the corrective actions outlined in the troubleshooting flowchart for moisture contamination. Ensure the inert gas being used is passed through a drying agent (e.g., a column of Drierite or a -78 °C trap) before entering the reaction vessel.

snar_pathway reactants This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactants->meisenheimer Attack at C-F bond hydrolysis_product Hydrolysis Side-Product (2-Hydroxy-3-nitro-4-picoline) reactants->hydrolysis_product Unwanted reaction products Substituted Product + Fluoride (F⁻) meisenheimer->products Loss of F⁻ water Water (H₂O) (Contaminant) water->hydrolysis_product

Caption: Simplified reaction pathway showing the desired SNAr and a competing hydrolysis side reaction.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 2-Fluoro-3-nitro-4-picoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The cross-coupling of this compound presents several challenges:

  • Electron-Deficient Ring: The strong electron-withdrawing effect of the nitro group deactivates the pyridine ring, which can hinder the oxidative addition step in the catalytic cycle.[1][2]

  • Nitro Group Interference: The nitro group itself can participate in side reactions or coordinate to the palladium catalyst, leading to catalyst deactivation or undesired byproducts.[1][2]

  • Steric Hindrance: The methyl group at the 4-position may introduce steric hindrance, which can affect the approach of the catalyst and the coupling partner.

  • C-F Bond Activation: While the C-F bond is activated by the adjacent nitro group, it is generally less reactive than C-Br or C-I bonds, often requiring more active catalyst systems and harsher reaction conditions.

Q2: Which type of palladium catalyst is a good starting point for the Suzuki-Miyaura coupling of this substrate?

A2: For Suzuki-Miyaura coupling of nitroarenes, palladium catalysts with bulky, electron-rich phosphine ligands are often effective.[1][2] A good starting point would be a catalyst system based on BrettPhos or a similar biarylphosphine ligand.[1][2] These ligands can promote the challenging oxidative addition of the Ar-NO2 bond and have shown success in couplings of other nitroarenes.[1][2] N-heterocyclic carbene (NHC) based palladium catalysts have also demonstrated high activity for such transformations.[1][2]

Q3: For a Buchwald-Hartwig amination, what catalyst system should I consider?

A3: For the Buchwald-Hartwig amination of electron-deficient pyridines, catalyst systems with bulky biarylphosphine ligands such as RuPhos and BrettPhos are recommended.[3] These ligands have been shown to be effective for a wide range of C-N cross-coupling reactions, including those with challenging substrates.[3] The choice between them may depend on the specific amine coupling partner.

Q4: Is a copper co-catalyst necessary for the Sonogashira coupling of this compound?

A4: Traditional Sonogashira couplings often employ a copper(I) co-catalyst to facilitate the transmetalation step.[4][5] For a substrate like this compound, a copper co-catalyst such as CuI is recommended to enhance the reaction rate, especially given the potentially lower reactivity of the C-F bond.[4][5][6] However, copper-free Sonogashira protocols exist and may be worth exploring if copper-related side reactions are a concern.[4]

Q5: How does the nitro group affect the regioselectivity of the coupling reaction?

A5: In dihalopyridines, the position of coupling can often be controlled by the choice of catalyst and reaction conditions. For this compound, the fluorine at the 2-position is activated by the adjacent nitro group, making it the primary site for cross-coupling. Selective coupling at the 2-position is expected.

Troubleshooting Guides

Low or No Conversion
Potential Cause Troubleshooting Steps
Catalyst Inactivity • Increase catalyst loading (start with 2-5 mol %).• Switch to a more active palladium precatalyst (e.g., G3 or G4 precatalysts).• Screen different bulky phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) or NHC ligands.[1][2]
Inefficient Oxidative Addition • Increase reaction temperature.• Use a more electron-rich and sterically hindered ligand to promote oxidative addition.[1]
Poor Solubility • Screen different solvents (e.g., dioxane, toluene, DMF, t-BuOH).[7]
Base Incompatibility • For Suzuki coupling, try stronger bases like K₃PO₄ or Cs₂CO₃.[8]• For Buchwald-Hartwig, consider strong bases like NaOtBu or LHMDS, but be mindful of substrate compatibility.[7]
Reagent Purity • Ensure starting materials, solvents, and bases are pure and anhydrous.
Side Product Formation
Side Product Potential Cause Mitigation Strategies
Hydrodefluorination • Competing reaction pathway, often promoted by certain ligands and bases.• Screen different ligands; sometimes less bulky ligands can reduce this side reaction.• Use a milder base.
Homocoupling of Coupling Partner • Common in Suzuki and Sonogashira reactions.• Lower the reaction temperature.• Use a lower catalyst loading.• For Sonogashira, ensure the reaction is properly degassed to avoid oxidative homocoupling of the alkyne.
Reduction of the Nitro Group • The nitro group can be reduced under certain catalytic conditions.• Use milder reaction conditions (lower temperature, shorter reaction time).• Avoid phosphine ligands that can act as reducing agents.

Data Summary Tables

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Related Nitroarenes

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1-nitro-4-chlorobenzenePhenylboronic acidPd(acac)₂ / BrettPhosK₃PO₄Dioxane13095
2-nitrobromobenzene4-methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10088
3-nitro-bromobenzene3,5-dimethylphenylboronic acidPd₂ (dba)₃ / XPhosK₃PO₄Dioxane11092

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Related Halopyridines

ElectrophileAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-fluoro-4-iodopyridineAnilinePd(OAc)₂ / BINAPK₂CO₃Toluene120 (µW)85
2,4-dichloropyridineMorpholinePd₂ (dba)₃ / BrettPhosNaOtBuDioxane10091
3-bromo-2-aminopyridinePiperidineRuPhos Pd G3LiHMDSToluene11089

Table 3: Catalyst Systems for Sonogashira Coupling of Related Halopyridines

ElectrophileAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
6-bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT92
2-bromopyridine1-hexynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene8085
2-chloropyridineTrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane10078

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., BrettPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to 100-120 °C and stir for 4-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., THF or DMF, 5 mL) and the base (e.g., Et₃N or DIPA, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature to 80 °C for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow Start Start: Cross-Coupling of This compound Reaction_Type Select Cross-Coupling Type Start->Reaction_Type Suzuki Suzuki-Miyaura Reaction_Type->Suzuki C-C Buchwald Buchwald-Hartwig Reaction_Type->Buchwald C-N Sonogashira Sonogashira Reaction_Type->Sonogashira C-C (alkyne) Catalyst_Suzuki Initial Catalyst System: - Pd Precursor (e.g., Pd(OAc)₂) - Bulky Ligand (e.g., BrettPhos) - Base (e.g., K₃PO₄) Suzuki->Catalyst_Suzuki Catalyst_Buchwald Initial Catalyst System: - Pd Precatalyst (e.g., RuPhos G3) - Strong Base (e.g., NaOtBu) Buchwald->Catalyst_Buchwald Catalyst_Sonogashira Initial Catalyst System: - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - Cu(I) Co-catalyst (e.g., CuI) - Amine Base (e.g., Et₃N) Sonogashira->Catalyst_Sonogashira Optimization Reaction Optimization & Troubleshooting Catalyst_Suzuki->Optimization Catalyst_Buchwald->Optimization Catalyst_Sonogashira->Optimization Low_Conversion Low Conversion? Optimization->Low_Conversion Side_Products Side Products? Low_Conversion->Side_Products No Change_Ligand Screen Ligands: (e.g., XPhos, SPhos, NHCs) Low_Conversion->Change_Ligand Yes Optimize_Params Adjust: - Temperature - Concentration - Base Side_Products->Optimize_Params Yes Successful_Product Successful Product Side_Products->Successful_Product No Optimize_Params->Optimization Change_Ligand->Optimization Change_Catalyst Change Pd Source/ Co-catalyst Change_Ligand->Change_Catalyst Change_Catalyst->Optimization

Caption: Catalyst selection workflow for cross-coupling reactions.

Troubleshooting_Flowchart Start Reaction Start Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Purify Complete->Workup Yes No_Reaction No Reaction/ Low Conversion Complete->No_Reaction No Side_Products Significant Side Products Formed Complete->Side_Products Complex Mixture End Product Obtained Workup->End Troubleshoot1 Increase Temperature No_Reaction->Troubleshoot1 Troubleshoot2 Screen Ligands/Bases Troubleshoot1->Troubleshoot2 Troubleshoot3 Check Reagent Purity Troubleshoot2->Troubleshoot3 Troubleshoot3->Monitor Troubleshoot4 Lower Temperature/ Change Base Side_Products->Troubleshoot4 Troubleshoot5 Adjust Stoichiometry Troubleshoot4->Troubleshoot5 Troubleshoot5->Monitor

References

Analytical methods for detecting impurities in 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 2-Fluoro-3-nitro-4-picoline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the analysis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route and degradation. While a specific impurity profile depends on the exact manufacturing process, common impurities can be categorized as follows:

  • Starting Materials and Intermediates: Unreacted precursors or intermediates from the synthesis are common impurities. For instance, if the synthesis involves nitration of a fluoropicoline, residual starting material may be present.

  • Positional Isomers: The synthesis of substituted pyridines can sometimes yield isomers as byproducts.

  • Byproducts of Side Reactions: Undesired reactions such as over-nitration, hydrolysis of the fluoro group, or reduction of the nitro group can lead to the formation of byproducts.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., methanol, ethanol, acetonitrile) may remain in the final product.[1]

  • Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may also be present as impurities.[1]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying organic impurities. A reversed-phase method, for example using a C18 column, is generally a good starting point.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents and some starting materials.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown impurities, LC-MS provides molecular weight information and structural details.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and any significant impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities.[1]

Troubleshooting Guides

HPLC Analysis Troubleshooting
ProblemPotential CauseTroubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Analyte interaction with the stationary phase.4. Column degradation.1. Reduce the injection volume or sample concentration.[1]2. Adjust the mobile phase pH with a suitable buffer.[1]3. Consider a different column chemistry (e.g., a column with end-capping).[1]4. Replace the column.[1]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition.2. Leaks in the HPLC system.3. Temperature variations.4. Insufficient column equilibration.1. Ensure proper mixing and degassing of the mobile phase.[1]2. Check for leaks at all fittings.[1]3. Use a column oven to maintain a consistent temperature.[1]4. Ensure the column is adequately equilibrated before each injection.[1]
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase.[1]2. Implement a thorough needle wash program.[1]3. Inject a blank run to identify the source of the ghost peaks.[1]
Poor Resolution Between Peaks 1. Suboptimal mobile phase composition or gradient.2. Inappropriate column.1. Optimize the gradient profile (e.g., make it shallower).[1]2. Try a different mobile phase (e.g., methanol instead of acetonitrile).[1]3. Use a column with a different selectivity or a longer column.[1]
No Peaks Detected 1. No injection occurred.2. Leak in the injection port or column connection.1. Verify the autosampler is functioning correctly.[1]2. Check for leaks using an electronic leak detector.[1]
Poor Sensitivity 1. Low analyte concentration.2. Injector or detector temperature is too low.3. Contaminated ion source (for LC-MS).1. Increase the sample concentration if possible.[1]2. Optimize the injector and detector temperatures.[1]3. Clean the ion source of the mass spectrometer.[1]
GC-MS Analysis Troubleshooting
ProblemPotential CauseTroubleshooting Steps
Broad or Tailing Peaks 1. Active sites in the inlet liner or column.2. Column contamination.1. Use a deactivated inlet liner.[1]2. Bake out the column at a high temperature (within its limits).[1]3. Trim the front end of the column.[1]
Poor Sensitivity 1. Low analyte concentration.2. Injector or detector temperature is too low.3. Contaminated ion source.1. Increase the sample concentration if possible.[1]2. Optimize the injector and detector temperatures.[1]3. Clean the ion source of the mass spectrometer.[1]
No Peaks Detected 1. No injection occurred.2. Leak in the injection port or column connection.1. Verify the autosampler is functioning correctly.[1]2. Check for leaks using an electronic leak detector.[1]

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a general starting point and should be optimized and validated for your specific application.

  • Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[3]

    • Solvent B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: A UV detector set at a wavelength where the parent compound and expected impurities have significant absorbance. A PDA detector can be used to screen across a range of wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water 50:50) and dilute to an appropriate concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[5]

GC-MS Method for Residual Solvent Analysis

This is a general method for the analysis of common residual solvents and should be validated.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation: Prepare a stock solution of this compound in a solvent that does not interfere with the analysis (e.g., 10 mg/mL in DMSO) and dilute as needed.

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Preparation Sample Preparation (Dilution, Filtration) Sample->Preparation HPLC HPLC-UV/PDA (Organic Impurities) Preparation->HPLC Inject GCMS GC-MS (Residual Solvents) Preparation->GCMS Inject LCMS LC-MS (Impurity ID) HPLC->LCMS For Unknowns Quantification Quantification of Impurities HPLC->Quantification GCMS->Quantification Identification Structural Elucidation LCMS->Identification Report Final Report Quantification->Report Identification->Report Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Analytical Problem (e.g., Poor Peak Shape) Cause1 Method Related (e.g., Mobile Phase) Problem->Cause1 Cause2 Instrument Related (e.g., Leak) Problem->Cause2 Cause3 Sample Related (e.g., Concentration) Problem->Cause3 Solution1 Optimize Method Parameters Cause1->Solution1 Solution2 Perform Instrument Maintenance Cause2->Solution2 Solution3 Adjust Sample Preparation Cause3->Solution3 Result Problem Resolved Solution1->Result Solution2->Result Solution3->Result

References

Validation & Comparative

Reactivity Showdown: 2-Fluoro-3-nitro-4-picoline vs. 2-Chloro-3-nitro-4-picoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the landscape of pharmaceutical and agrochemical research, the strategic selection of halogenated pyridines as synthetic intermediates is paramount for the efficient construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two closely related building blocks, 2-Fluoro-3-nitro-4-picoline and 2-Chloro-3-nitro-4-picoline, in the context of nucleophilic aromatic substitution (SNAr) reactions. This comparison is supported by established principles, analogous experimental data, and detailed protocols to assist researchers in optimizing their synthetic strategies.

The core of this comparison lies in the inherent reactivity differences between a fluorine and a chlorine substituent on an activated pyridine ring. In nucleophilic aromatic substitution, the reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key factor governing the overall reaction rate.

Quantitative Comparison of Reactivity

The enhanced reactivity of the fluoro-substituted compound is attributed to the high electronegativity of the fluorine atom, which exerts a strong inductive electron-withdrawing effect. This effect stabilizes the negatively charged Meisenheimer complex formed during the rate-determining step of the SNAr mechanism.[1]

Kinetic studies on closely related compounds consistently demonstrate the superior reactivity of fluoro-substituted nitroaromatics. For instance, the rate of substitution for 1-fluoro-2,4-dinitrobenzene is significantly faster than that of 1-chloro-2,4-dinitrobenzene when reacted with piperidine.[2] The following table summarizes quantitative data for related chloronitropyridine isomers and provides a relative rate constant for a fluoro- vs. chloro-nitroaromatic system to illustrate the expected trend.

SubstratePosition of HalogenPosition of NO₂NucleophileSolventRate Constant (k₂) (L mol⁻¹ s⁻¹)Relative Reactivity
2-Chloro-3-nitropyridine 23PiperidineEthanol1.17 x 10⁻³ (at 40°C)[3]High (for a chloro-compound)
4-Chloro-3-nitropyridine 43PiperidineEthanol1.80 x 10⁻² (at 40°C)[3]Very High (for a chloro-compound)
1-Fluoro-2,4-dinitrobenzene 12,4Piperidine-kF~100-1000x faster than chloro-analog[2]
1-Chloro-2,4-dinitrobenzene 12,4Piperidine-kCl (~10⁻² - 10⁻³ kF)[2]Baseline
This compound 23Amine/Alkoxide-Predicted to be significantly higher than the chloro-analogVery High
2-Chloro-3-nitro-4-picoline 23Amine/Alkoxide-Expected to be similar to 2-Chloro-3-nitropyridineHigh

Data for this compound and 2-Chloro-3-nitro-4-picoline is inferred based on established reactivity principles and data from analogous compounds.

Mechanistic Overview and Experimental Workflow

The general mechanism for the nucleophilic aromatic substitution on 2-halo-3-nitro-4-picolines is depicted below. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group and the nitrogen atom of the pyridine ring.[4] The subsequent departure of the halide leaving group restores the aromaticity of the ring, yielding the final product.

SNAr_Mechanism Reactant 2-Halo-3-nitro-4-picoline + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Intermediate Reactant->Intermediate Addition (Rate-Determining Step) Product Substituted Product + Halide (X⁻) Intermediate->Product Elimination

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The following diagram illustrates a typical experimental workflow for a comparative kinetic analysis of the two substrates.

Experimental_Workflow prep Prepare stock solutions of This compound, 2-Chloro-3-nitro-4-picoline, and Nucleophile (e.g., Piperidine) reaction_setup Set up parallel reactions in a thermostatted UV-Vis spectrophotometer prep->reaction_setup initiate Initiate reactions by injecting substrate into a cuvette containing the nucleophile reaction_setup->initiate monitor Monitor the increase in product absorbance over time at a fixed wavelength initiate->monitor data_analysis Calculate pseudo-first-order rate constants (k_obs) from absorbance vs. time data monitor->data_analysis final_calc Determine second-order rate constants (k₂) by plotting k_obs vs. nucleophile concentration data_analysis->final_calc compare Compare the k₂ values for the fluoro and chloro substrates final_calc->compare

Workflow for comparative kinetic analysis of SNAr reactions.

Experimental Protocols

The following are detailed methodologies for a representative experiment to determine and compare the second-order rate constants of the reaction between this compound and 2-Chloro-3-nitro-4-picoline with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of this compound and 2-Chloro-3-nitro-4-picoline with piperidine in a suitable solvent (e.g., ethanol) at a constant temperature.

Materials:

  • This compound

  • 2-Chloro-3-nitro-4-picoline

  • Piperidine (freshly distilled)

  • Anhydrous ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in anhydrous ethanol.

    • Prepare a stock solution of 2-Chloro-3-nitro-4-picoline (e.g., 1 x 10⁻³ M) in anhydrous ethanol.

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in anhydrous ethanol.

  • Determination of Analytical Wavelength (λmax):

    • Separately record the UV-Vis spectra of the starting materials (2-halo-3-nitro-4-picoline) and the expected product (2-piperidino-3-nitro-4-picoline).

    • Identify a wavelength where the product shows significant absorbance and the starting materials show minimal absorbance. This will be the analytical wavelength for the kinetic runs.

  • Kinetic Measurements:

    • Equilibrate all stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature water bath.

    • Set the UV-Vis spectrophotometer to the predetermined analytical wavelength and the same constant temperature.

    • To initiate a kinetic run, pipette a known volume of one of the piperidine solutions into a quartz cuvette and place it in the thermostatted cell holder.

    • Inject a small, precise volume of the this compound stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection for at least three half-lives, or until the absorbance reaches a stable plateau.

    • Repeat this procedure for each of the different piperidine concentrations.

    • Repeat the entire set of experiments for 2-Chloro-3-nitro-4-picoline.

  • Data Analysis:

    • Pseudo-First-Order Rate Constant (kobs): For each kinetic run, the observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs, where At is the absorbance at time t and A∞ is the final absorbance.

    • Second-Order Rate Constant (k₂): The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine.[3]

Conclusion

The comparative analysis, based on established principles of nucleophilic aromatic substitution and data from analogous systems, strongly indicates that this compound is a significantly more reactive substrate than 2-Chloro-3-nitro-4-picoline.[1][2] The high electronegativity of the fluorine atom provides superior stabilization to the Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction rate.[1] This enhanced reactivity often allows for the use of milder reaction conditions, shorter reaction times, and potentially higher yields, making this compound a more advantageous building block in many synthetic applications, particularly in the development of pharmaceuticals and other high-value chemical entities. Researchers should consider these reactivity differences when designing synthetic routes to optimize reaction conditions and overall efficiency.

References

2-Fluoro-3-nitro-4-picoline: A Superior Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to achieving synthetic efficiency and desirable pharmacological profiles. Among the vast array of heterocyclic intermediates, 2-Fluoro-3-nitro-4-picoline stands out as a versatile and highly reactive scaffold. This guide provides an objective comparison of its performance against other halogenated analogs, supported by established principles of chemical reactivity and a case study in the synthesis of a targeted cancer therapeutic.

The unique arrangement of a fluorine atom, a nitro group, and a methyl group on the pyridine ring endows this compound with distinct advantages, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of both the fluorine atom and the nitro group, combined with the activating effect of the pyridine nitrogen, renders the C2 and C4 positions highly susceptible to nucleophilic attack.

Superior Reactivity in Nucleophilic Aromatic Substitution

In the landscape of nucleophilic aromatic substitution, the choice of the halogen leaving group is a critical determinant of reaction kinetics. It is a well-established principle in organic chemistry that for SNAr reactions, fluorine is a significantly better leaving group than chlorine or bromine.[1] This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex formed during the rate-determining step.[1]

While direct, publicly available, side-by-side quantitative data for the reactivity of this compound versus its chloro and bromo counterparts is limited, the established principles of SNAr reactivity allow for a clear qualitative and semi-quantitative comparison. The anticipated trend in reactivity for nucleophilic substitution at the 2-position is F > Cl > Br.

Building BlockRelative Reactivity in SNArTypical Reaction ConditionsExpected Yield
This compoundHighMild (e.g., lower temperatures, shorter reaction times)High
2-Chloro-3-nitro-4-picolineModerateMore forcing (e.g., higher temperatures, longer reaction times)Moderate to High
2-Bromo-3-nitro-4-picolineLowHarsh (e.g., significantly higher temperatures, prolonged reaction times)Variable, often lower

Case Study: Synthesis of Lorlatinib (ALK and ROS1 Inhibitor)

A prominent example showcasing the utility of fluorinated pyridines is in the synthesis of Lorlatinib (PF-06463922), a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer.[2][3] The synthesis of key intermediates for Lorlatinib can leverage the enhanced reactivity of fluorinated building blocks to achieve efficient bond formation.

ALK and ROS1 Signaling Pathway

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, can drive tumor growth and survival.[2][3][4][5] These oncogenic fusion proteins activate several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell proliferation and survival.[2][3] Lorlatinib acts as an ATP-competitive inhibitor, blocking the kinase activity of ALK and ROS1 and thereby inhibiting these downstream oncogenic signals.[3]

ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK ROS1 ROS1 Fusion Protein ROS1->PI3K ROS1->RAS ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits Lorlatinib->ROS1 Inhibits

ALK/ROS1 Signaling Pathway and Lorlatinib Inhibition.

Experimental Protocols

The following is a representative protocol for a nucleophilic aromatic substitution reaction using a fluorinated pyridine derivative, which can be adapted for this compound. This protocol is based on established procedures for similar substrates.[6]

General Protocol for Amination of this compound

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in DMSO, add the aniline derivative and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-nitro-4-picolin-2-amine.

SNAr_Workflow Start Start: This compound Aniline Derivative K₂CO₃ in DMSO Reaction Reaction: Heat to 80-100 °C Monitor by TLC/LC-MS Start->Reaction Workup Aqueous Workup: Add water Extract with EtOAc Reaction->Workup Purification Purification: Dry (MgSO₄) Concentrate Column Chromatography Workup->Purification Product Final Product: N-aryl-3-nitro-4-picolin-2-amine Purification->Product

General workflow for SNAr on this compound.

Advantages in Other Synthetic Transformations

While the primary advantage of this compound lies in SNAr reactions, its utility extends to other transformations. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as diazotization or amide bond formation. The methyl group can also be a site for various chemical modifications.

In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, bromo- and chloro-substituted pyridines are generally more reactive than their fluoro counterparts due to the relative strengths of the carbon-halogen bonds. The typical reactivity order in such reactions is I > Br > Cl > F. Therefore, the choice of the building block should be guided by the specific transformation intended in the synthetic route.

Conclusion

This compound offers significant advantages over other halogenated building blocks, particularly in the context of nucleophilic aromatic substitution reactions. Its enhanced reactivity allows for milder reaction conditions, potentially leading to higher yields and improved process efficiency. The successful application of related fluorinated pyridines in the synthesis of complex pharmaceuticals like Lorlatinib underscores the value of this class of intermediates in modern drug discovery. For researchers and drug development professionals, a thorough understanding of the reactivity profiles of these building blocks is essential for the rational design and efficient execution of synthetic strategies targeting novel therapeutics.

References

Spectroscopic Analysis for Structural Confirmation of 2-Fluoro-3-nitro-4-picoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of 2-Fluoro-3-nitro-4-picoline and its derivatives. Due to the limited availability of comprehensive, publicly accessible experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles and comparison with structurally related analogs. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Executive Summary

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Unambiguous structural confirmation is paramount for its use in research and development. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectral characteristics for this compound and provides a framework for comparing these with alternative analytical approaches.

Spectroscopic Data Comparison

The following tables summarize the predicted and comparative spectroscopic data for this compound and its halogenated analogs. These values are based on established substituent effects on the pyridine ring and data from similar compounds.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for 2-Substituted-3-nitro-4-picolines

CompoundNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
This compound ¹H~8.3 - 8.5d~5.0H-6
~7.4 - 7.6d~5.0H-5
~2.6 - 2.8s--CH₃
¹³C~160 - 165 (d)d¹JCF ~240-260C-2
~130 - 135s-C-3
~150 - 155s-C-4
~120 - 125s-C-5
~148 - 152s-C-6
~18 - 22s--CH₃
2-Chloro-3-nitro-4-picoline ¹H~8.4 - 8.6d~5.0H-6
~7.5 - 7.7d~5.0H-5
~2.6 - 2.8s--CH₃
¹³C~150 - 155s-C-2
~135 - 140s-C-3
~152 - 157s-C-4
~122 - 127s-C-5
~149 - 153s-C-6
~18 - 22s--CH₃
2-Bromo-3-nitro-4-picoline ¹H~8.4 - 8.6d~5.0H-6
~7.6 - 7.8d~5.0H-5
~2.6 - 2.8s--CH₃
¹³C~140 - 145s-C-2
~138 - 143s-C-3
~153 - 158s-C-4
~125 - 130s-C-5
~150 - 154s-C-6
~18 - 22s--CH₃

Note: Predicted chemical shifts are relative to TMS. 'd' denotes a doublet and 's' denotes a singlet. The ¹³C NMR signal for C-2 in the fluoro-derivative is expected to be a doublet due to coupling with the fluorine atom.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
2980-2920MediumAsymmetric and symmetric -CH₃ stretching
1600-1570StrongC=C and C=N ring stretching
1540-1500StrongAsymmetric NO₂ stretching
1470-1440Medium-CH₃ bending
1360-1320StrongSymmetric NO₂ stretching
1250-1150StrongC-F stretching[1]
850-800StrongC-H out-of-plane bending

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

m/z ValueInterpretation
[M]⁺Molecular ion peak
[M-17]⁺Loss of OH (from nitro group rearrangement)
[M-30]⁺Loss of NO
[M-46]⁺Loss of NO₂
[M-HF]⁺Loss of hydrogen fluoride
[M-CH₃]⁺Loss of methyl radical

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and calibrate the chemical shift referencing using the residual solvent peak.

    • Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to establish connectivity.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used. For obtaining detailed fragmentation patterns, EI is often preferred.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Processing:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups, which provides further structural confirmation.[2]

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirmed Structure of This compound Derivative NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic confirmation of a synthesized chemical compound.

Signaling_Pathway_Analogy cluster_0 Spectroscopic Techniques cluster_1 Structural Information NMR NMR Connectivity Atom Connectivity (2D Structure) NMR->Connectivity IR IR Functional_Groups Functional Groups IR->Functional_Groups MS MS Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Structure Complete 3D Structure Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Conclusion

References

Bioactivity Showdown: Unveiling the Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives Synthesized from 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of novel imidazo[4,5-b]pyridine derivatives, synthesized from the versatile starting material, 2-Fluoro-3-nitro-4-picoline. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key synthetic and biological pathways.

A series of potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases have been synthesized, demonstrating significant potential for the treatment of acute myeloid leukemia (AML). The core scaffold of these compounds, imidazo[4,5-b]pyridine, was constructed from key 2-amino-3-nitropyridine intermediates, which can be derived from this compound. The subsequent derivatization of this core has yielded compounds with varying potencies and selectivities against these crucial cancer-related kinases.

Comparative Bioactivity of Synthesized Imidazo[4,5-b]pyridine Derivatives

The synthesized compounds were evaluated for their inhibitory activity against FLT3 and Aurora A kinases. The dissociation constant (Kd) was determined as a measure of binding affinity, with lower values indicating stronger inhibition. The bioactivity data for a selection of these compounds is summarized in the table below.

Compound IDR GroupFLT3 Kd (nM)Aurora A Kd (nM)
1 4-(4-Chlorobenzyl)piperazin-1-yl6.27.5
2 4-(4-Trifluoromethylbenzyl)piperazin-1-yl1520
3 4-(Cyclohexylmethyl)piperazin-1-yl2535
4 4-(2-Phenylethyl)piperazin-1-yl4055

Experimental Protocols

Synthesis of Imidazo[4,5-b]pyridine Core Structure

The synthesis of the imidazo[4,5-b]pyridine core commences with the nucleophilic substitution of the fluorine atom in this compound with an appropriate amine. The resulting 2-amino-3-nitro-4-picoline derivative then undergoes reduction of the nitro group to an amino group, typically using a reducing agent such as sodium dithionite or catalytic hydrogenation. The subsequent cyclization of the diamine intermediate with a suitable aldehyde, in the presence of an oxidizing agent, yields the final imidazo[4,5-b]pyridine scaffold.

Synthesis_Workflow start This compound step1 Nucleophilic Substitution (Amine) start->step1 step2 Nitro Group Reduction (e.g., Na2S2O4) step1->step2 step3 Cyclization (Aldehyde, Oxidizing Agent) step2->step3 end Imidazo[4,5-b]pyridine Core step3->end

General synthetic workflow for the imidazo[4,5-b]pyridine core.
Kinase Inhibition Assay (Binding Affinity)

The binding affinities of the synthesized compounds to FLT3 and Aurora A kinases were determined using a competitive binding assay. The kinases were incubated with a fluorescently labeled ligand and varying concentrations of the test compounds. The displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization. The Kd values were calculated from the concentration of the test compound that causes 50% displacement of the fluorescent ligand.

Signaling Pathway Inhibition

FLT3 and Aurora kinases are key players in cell signaling pathways that regulate cell proliferation, differentiation, and survival. FLT3 is a receptor tyrosine kinase, and its constitutive activation through mutations is a major driver in AML. Aurora kinases are serine/threonine kinases that are essential for mitotic progression. The dual inhibition of both FLT3 and Aurora kinases by these novel imidazo[4,5-b]pyridine derivatives represents a promising therapeutic strategy to overcome resistance and improve patient outcomes in AML.

Signaling_Pathway FLT3 FLT3 Receptor Proliferation Cell Proliferation & Survival FLT3->Proliferation Aurora Aurora Kinases Mitosis Mitotic Progression Aurora->Mitosis Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->FLT3 Inhibition Inhibitor->Aurora Inhibition

Inhibition of FLT3 and Aurora kinase signaling pathways.

The Strategic Calculus of Halogen Choice: A Cost-Benefit Analysis of 2-Fluoro-3-nitro-4-picoline in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials in large-scale synthesis is a critical decision point, balancing reactivity, cost, and process efficiency. This guide provides a comparative analysis of 2-Fluoro-3-nitro-4-picoline and its common alternative, 2-Chloro-3-nitro-4-picoline, in the context of producing key pharmaceutical intermediates, such as 2-amino-3-nitro-4-picoline, a precursor for drugs like Nevirapine.

While this compound offers the promise of enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions, a thorough cost-benefit analysis is essential to justify its use over the more conventionally employed 2-Chloro-3-nitro-4-picoline. This guide delves into a quantitative comparison of these two critical building blocks, offering experimental insights and a decision-making framework for process chemists and sourcing specialists.

Performance Comparison: Reactivity and Process Implications

The primary driver for considering this compound is its inherently higher reactivity in SNAr reactions. The high electronegativity of the fluorine atom makes the C2 position of the pyridine ring more electrophilic and a better leaving group compared to chlorine. This enhanced reactivity can translate to several process advantages in a large-scale setting.

ParameterThis compound2-Chloro-3-nitro-4-picoline
Reaction Time Shorter (estimated)Longer
Reaction Temperature Lower (estimated)Higher
Yield Potentially HigherDocumented yields are variable
By-product Formation Potentially LowerCan be significant
Safety Hazards Standard handling for nitroaromaticsStandard handling for nitroaromatics

Table 1: Qualitative Performance Comparison in Amination Reaction

Cost Analysis: A Tale of Two Halogens

The economic viability of a starting material is a paramount consideration in large-scale synthesis. While this compound's higher reactivity is an advantage, it often comes at a higher initial purchase price.

CompoundPrice (Industrial Grade)
This compoundVaries, generally higher than chloro-analogue
2-Chloro-3-nitro-4-picoline~€2.25/kg (₹200/kg)
2-Amino-3-nitro-4-picolineVaries, dependent on synthesis route

Table 2: Comparative Cost of Starting Materials

The higher upfront cost of the fluoro-compound may be offset by process efficiencies. A shorter reaction time and lower temperature would lead to reduced energy consumption and increased reactor throughput. A higher yield and cleaner reaction profile would simplify purification, reducing solvent usage and waste generation. A comprehensive cost analysis must therefore consider the total cost of production, not just the initial raw material price.

Experimental Protocols

To provide a tangible comparison, the following are representative experimental protocols for the amination of the chloro-analogue and a projected protocol for the fluoro-analogue based on typical SNAr conditions for activated fluoro-aromatics.

Protocol 1: Amination of 2-Chloro-3-nitro-4-picoline (Adapted from established procedures)

  • Reaction: A solution of 2-Chloro-3-nitro-4-picoline in a suitable solvent (e.g., ethanol, isopropanol) is treated with an excess of aqueous ammonia.

  • Conditions: The reaction mixture is heated under pressure at a temperature typically ranging from 80-120°C for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product, 2-amino-3-nitro-4-picoline, is isolated by filtration or extraction. Recrystallization from a suitable solvent may be required to achieve the desired purity.

Protocol 2: Projected Amination of this compound

  • Reaction: this compound is dissolved in a polar aprotic solvent such as DMF or DMSO. An amine source, such as aqueous ammonia or an ammonia equivalent, is added.

  • Conditions: Due to the higher reactivity, the reaction is expected to proceed at a lower temperature, potentially in the range of 40-80°C, and for a shorter duration.

  • Work-up and Purification: The work-up would likely involve quenching the reaction with water and extracting the product. The potentially cleaner reaction profile may simplify the purification process, possibly requiring only a simple wash or precipitation.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process for producing 2-amino-3-nitro-4-picoline from both starting materials.

Synthesis_Workflow cluster_fluoro This compound Route cluster_chloro 2-Chloro-3-nitro-4-picoline Route F_start This compound F_reaction Amination (SNAr) (Milder Conditions) F_start->F_reaction NH3 F_product 2-Amino-3-nitro-4-picoline F_reaction->F_product F_purification Simplified Purification F_product->F_purification C_start 2-Chloro-3-nitro-4-picoline C_reaction Amination (SNAr) (Harsher Conditions) C_start->C_reaction NH3 C_product 2-Amino-3-nitro-4-picoline C_reaction->C_product C_purification Standard Purification C_product->C_purification

Figure 1: Comparative synthesis workflows for the amination of 2-fluoro- and 2-chloro-3-nitro-4-picoline.

Signaling Pathway of Reactivity

The underlying principle governing the difference in reactivity lies in the mechanism of nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, and the nature of the halogen at the 2-position significantly influences the stability of the intermediate and the overall reaction rate.

SNAr_Mechanism cluster_stabilization Intermediate Stabilization cluster_reactivity Reactivity Determinants Reactants Halogenated Picoline + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack Product Substituted Picoline + Halide Ion Intermediate->Product Halide Elimination Nitro_Group Nitro Group (Resonance Stabilization) Intermediate->Nitro_Group Halogen Halogen (Inductive Effect) Intermediate->Halogen Fluoro Fluorine: - Stronger Inductive Effect - Better Intermediate Stabilization - Faster Reaction Rate Halogen->Fluoro Chloro Chlorine: - Weaker Inductive Effect - Less Intermediate Stabilization - Slower Reaction Rate Halogen->Chloro

Figure 2: Key factors influencing the rate of nucleophilic aromatic substitution on 2-halo-3-nitro-4-picolines.

Conclusion and Recommendation

The choice between this compound and its chloro-analogue is a strategic one that hinges on a holistic assessment of cost and process efficiency.

  • For processes where the cost of the final product is highly sensitive to raw material prices and existing infrastructure is optimized for higher temperatures and longer reaction times, 2-Chloro-3-nitro-4-picoline may remain the more pragmatic choice due to its significantly lower upfront cost.

  • However, for the development of new, more efficient, and greener manufacturing processes, this compound presents a compelling alternative. The potential for milder reaction conditions, shorter cycle times, and higher yields can lead to substantial long-term cost savings, especially when considering energy consumption, waste disposal, and increased plant throughput.

It is recommended that drug development professionals conduct a thorough process optimization study with this compound for target molecules where it can be employed. The initial investment in a more expensive starting material could be rapidly offset by the downstream benefits of a more efficient and sustainable large-scale synthesis. The long-term strategic advantage of a streamlined and more environmentally friendly process should not be underestimated.

A Comparative Guide to the Synthesis of 2-Fluoro-3-nitro-4-picoline: Validation of a Novel Halogen Exchange Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a new synthetic route to 2-Fluoro-3-nitro-4-picoline, a valuable intermediate in pharmaceutical and agrochemical research. The novel pathway, centered around a key halogen exchange fluorination step, is evaluated against a more traditional route involving direct nitration. This comparison is supported by experimental data from analogous reactions reported in the literature, offering a clear perspective on the potential efficiency, scalability, and safety of each method.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity, making it a desirable feature in drug candidates. However, the synthesis of this compound can be challenging. This guide validates a new, three-step synthetic route and compares it with an alternative method to provide researchers with a comprehensive overview for selecting the optimal synthesis strategy.

New Synthetic Route: Halogen Exchange Pathway

This proposed new route involves the synthesis of the key intermediate, 2-chloro-3-nitro-4-picoline, followed by a halogen exchange (Halex) reaction to introduce the fluorine atom.

Logical Workflow of the New Synthetic Route

start Start: 2-Hydroxy-4-picoline step1 Step 1: Nitration start->step1 intermediate1 Intermediate: 2-Hydroxy-3-nitro-4-picoline step1->intermediate1 step2 Step 2: Chlorination intermediate1->step2 intermediate2 Intermediate: 2-Chloro-3-nitro-4-picoline step2->intermediate2 step3 Step 3: Halogen Exchange Fluorination intermediate2->step3 product Final Product: This compound step3->product

Caption: Workflow of the new halogen exchange synthetic route.

Experimental Protocols for the New Synthetic Route

Step 1: Synthesis of 2-Hydroxy-3-nitro-4-picoline

  • Protocol: Based on analogous nitration of pyridine derivatives.

    • To a stirred solution of 2-hydroxy-4-picoline (1 eq.) in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at 0-5 °C.

    • The reaction mixture is then slowly warmed to 110-120 °C and maintained for 6-7 hours.[1]

    • After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

    • The precipitated product is filtered, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2-Chloro-3-nitro-4-picoline

  • Protocol: Adapted from the synthesis of related 2-chloropyridines.[2]

    • 2-Hydroxy-3-nitro-4-picoline (1 eq.) is heated with phosphorus oxychloride (POCl₃, 3-5 eq.) at reflux for 4-6 hours.

    • The excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

    • The product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Protocol: Based on halogen exchange fluorination of activated chloropyridines.[3]

    • A mixture of 2-chloro-3-nitro-4-picoline (1 eq.), spray-dried potassium fluoride (KF, 3-4 eq.), and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) in a high-boiling aprotic solvent (e.g., DMF or sulfolane) is heated to 180-210 °C for 8-12 hours.[4]

    • The reaction progress is monitored by GC-MS.

    • After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Alternative Synthetic Route: Direct Nitration Pathway

This route involves the direct nitration of a pre-fluorinated starting material, 2-fluoro-4-picoline.

Logical Workflow of the Alternative Synthetic Route

start Start: 2-Fluoro-4-picoline step1 Step 1: Direct Nitration start->step1 product Final Product: This compound step1->product side_product Side Product: 2-Fluoro-5-nitro-4-picoline step1->side_product

Caption: Workflow of the alternative direct nitration synthetic route.

Experimental Protocol for the Alternative Synthetic Route
  • Protocol: Based on the nitration of substituted fluoropyridines.[5]

    • 2-Fluoro-4-picoline (1 eq.) is added slowly to a chilled mixture of nitric acid and trifluoroacetic anhydride at 0 °C.

    • The reaction is stirred at chilled conditions for 2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

    • The reaction mixture is carefully poured onto ice and neutralized with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The product mixture is then separated by column chromatography to isolate the 3-nitro and 5-nitro isomers.

Comparison of Synthetic Routes

The following tables summarize the quantitative and qualitative data for the two synthetic routes, based on experimental data from analogous reactions.

Parameter New Synthetic Route (Halogen Exchange) Alternative Synthetic Route (Direct Nitration) Reference
Overall Yield (estimated) Moderate to HighLow[6],[5]
Number of Steps 31
Starting Material Availability Readily availableCommercially available
Regioselectivity HighLow (mixture of isomers)[5]
Reaction Conditions High temperatures for fluorinationMild to moderate[4],[5]
Purification Standard chromatographic methodsChallenging separation of isomers
Scalability Potentially scalableDifficult due to isomer separation
Safety Concerns Use of POCl₃, high temperaturesUse of potent nitrating agents

Table 1: Qualitative Comparison of Synthetic Routes

Reaction Step Reagents Temperature (°C) Time (h) Yield (%) Reference
New Route: Nitration 2-hydroxy-4-picoline, HNO₃, H₂SO₄110-1206-7~70 (estimated)[1]
New Route: Chlorination 2-hydroxy-3-nitro-4-picoline, POCl₃Reflux4-6~85 (analogous)[6]
New Route: Fluorination 2-chloro-3-nitro-4-picoline, KF180-2108-12~40-50 (estimated)[3],[4]
Alternative Route: Nitration 2-fluoro-4-picoline, HNO₃, TFAA0 to RT14-18<20 (for 3-nitro isomer)[5]

Table 2: Quantitative Comparison of Reaction Steps

Conclusion

The validation of this new synthetic route to this compound via halogen exchange presents a promising alternative to direct nitration. While the new route involves more steps, it offers significantly higher regioselectivity, which is a critical factor for the efficient synthesis of the desired product. The direct nitration of 2-fluoro-4-picoline is hampered by the formation of a mixture of isomers, leading to low yields of the target compound and complex purification challenges.

For researchers and drug development professionals, the new halogen exchange route appears to be a more robust and scalable method for obtaining this compound with high purity. Further optimization of the fluorination step could potentially improve the overall yield, making this route even more attractive for larger-scale synthesis.

References

Head-to-head comparison of different catalysts for 2-Fluoro-3-nitro-4-picoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heteroaromatic compounds is a cornerstone of modern synthesis. The molecule 2-Fluoro-3-nitro-4-picoline presents a versatile scaffold, offering multiple reaction pathways for diversification. The presence of a fluorine atom activated by an adjacent nitro group, a methyl group, and the pyridine nitrogen atom allows for a range of chemical transformations. The choice of catalyst is paramount in directing the reaction towards the desired outcome with high efficiency and selectivity.

This guide provides an objective comparison of different catalysts and reaction systems for three key transformations of this compound and its derivatives: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions, and Nitro Group Reduction. The performance of various catalysts is compared using quantitative data from literature on analogous systems, and detailed experimental protocols are provided.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the C2 position of this compound is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the adjacent nitro group and the pyridine nitrogen. This reaction is a powerful method for introducing a variety of functional groups. While many SNAr reactions proceed without a catalyst, the reaction conditions and the nature of the nucleophile are critical. In some cases, Lewis acids or other catalysts can be employed to enhance reactivity.

Data Presentation: Comparison of Nucleophilic Substitution Conditions

The following table summarizes the reaction of various nucleophiles with activated fluoroheterocycles, providing an expected performance framework for this compound.

NucleophileReagentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
AminePrimary/Secondary AmineK₂CO₃ or Cs₂CO₃DMF or DMSO25-1002-2485-982-Fluoro-3-nitropyridine
AlcoholAlkoxide (e.g., NaOMe)-Methanol25-601-690-992-Fluoro-5-nitropyridine
ThiolThiolate (e.g., NaSPh)K₂CO₃DMF251>952-Fluoro-3-nitropyridine
Carbon NucleophileMalonate EsterNaHTHF/DMF25-804-1270-902-Fluoro-5-nitropyridine

Note: The data presented is based on reactions with structurally similar activated fluoropyridines and serves as a predictive guide.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol describes a general procedure for the reaction of an amine with an activated 2-fluoropyridine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vial, add this compound and K₂CO₃.

  • Add DMF to dissolve the starting materials.

  • Add the amine to the reaction mixture.

  • Seal the vial and heat the mixture at the desired temperature (e.g., 80 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: SNAr Experimental Workflow

SNAr_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification Start Add this compound, Amine, and K₂CO₃ to DMF Heat Heat and Stir Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product Palladium_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)LX Ar-Pd(II)L₂-X OxAdd->ArPd(II)LX Transmetal Transmetalation ArPd(II)LX->Transmetal Ar'-M ArPd(II)LAr' Ar-Pd(II)L₂-Ar' Transmetal->ArPd(II)LAr' RedElim Reductive Elimination ArPd(II)LAr'->RedElim Ar-Ar' RedElim->Pd(0)L2 Nitro_Reduction_Flow Start This compound Decision Select Reduction Method Start->Decision PdC H₂ / Pd/C Decision->PdC High Efficiency RaneyNi H₂ / Raney Ni Decision->RaneyNi Halogen Present Fe Fe / Acid Decision->Fe Chemoselectivity SnCl2 SnCl₂ Decision->SnCl2 Mild Conditions Product 2-Fluoro-3-amino-4-picoline PdC->Product RaneyNi->Product Fe->Product SnCl2->Product

Purity Assessment of Commercially Available 2-Fluoro-3-nitro-4-picoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of the purity of commercially available 2-Fluoro-3-nitro-4-picoline and its halogenated analogs, supported by established experimental data and detailed analytical protocols.

Comparative Purity Analysis

The purity of this compound and its alternatives is critical for their application in sensitive downstream synthetic steps. While specific batch-to-batch variability is expected, the following table summarizes the typical purity levels of commercially available 2-halo-3-nitro-4-picolines.

CompoundSupplier ExampleStated PurityAnalytical MethodCommon Impurities
This compoundGeneric>98%HPLC, GC-MS, ¹H NMRResidual starting materials, positional isomers, hydrolysis products
2-Chloro-3-nitro-4-picolineChem-Impex≥ 98%[1]Gas Chromatography (GC)[1]Unreacted starting materials, chlorinated byproducts
2-Bromo-3-nitro-4-picoline2a biotech96%+[2]Not SpecifiedUnreacted starting materials, brominated byproducts

Experimental Protocols

Accurate purity assessment relies on robust analytical methodologies. The following are detailed protocols for the key analytical techniques used to determine the purity of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally stable compounds like this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

  • 0-15 min: 30% B to 95% B

  • 15-20 min: Hold at 95% B

  • 20-21 min: 95% B to 30% B

  • 21-25 min: Hold at 30% B

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

  • Initial temperature: 70 °C, hold for 2 minutes.

  • Ramp to 150 °C at 3 °C/min.

  • Ramp to 250 °C at 20 °C/min, hold for 3 minutes.

Injector Temperature: 250 °C Transfer Line Temperature: 240 °C Ion Source Temperature: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV Scan Range: 50-200 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or dichloromethane.

  • Inject 1 µL of the solution in splitless mode.

Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification is typically performed by comparing the peak area of each impurity to that of the main component.

Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides structural information and can be used for quantitative purity determination against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh a known amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used to ensure full relaxation of all protons.

  • A 90° pulse angle should be accurately calibrated.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the experimental and decision-making processes involved in the purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting start Receive Commercial Sample prep Prepare solutions for analysis start->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr ¹H NMR Analysis prep->nmr data_analysis Calculate Purity & Identify Impurities hplc->data_analysis gcms->data_analysis nmr->data_analysis report Generate Certificate of Analysis data_analysis->report

Experimental workflow for the purity assessment of this compound.

Signaling Pathway for Method Selection

The choice of analytical technique often depends on the specific requirements of the analysis and the properties of the analyte and potential impurities.

Method_Selection node_action Use GC-MS start Purity Assessment Required volatile_impurities Volatile Impurities Suspected? start->volatile_impurities volatile_impurities->node_action Yes thermal_stability Thermally Stable? volatile_impurities->thermal_stability No primary_method Primary Purity Assay? thermal_stability->primary_method No node_action_hplc Use HPLC thermal_stability->node_action_hplc Yes primary_method->node_action_hplc No node_action_qnmr Use qNMR primary_method->node_action_qnmr Yes

Decision tree for selecting an appropriate analytical method.

Comparison with Alternatives

In many synthetic applications, particularly nucleophilic aromatic substitution reactions, the choice of the halogen atom on the pyridine ring can influence reactivity and cost. 2-Chloro- and 2-bromo-3-nitro-4-picoline are common alternatives to the fluoro analogue.

The reactivity of the leaving group in nucleophilic aromatic substitution on electron-deficient pyridines generally follows the order F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing effect of the fluorine atom. However, the cost and availability of the starting materials may also be a deciding factor.

Halogen_Comparison cluster_reactivity Reactivity in SNAr cluster_cost General Cost F This compound Cl 2-Chloro-3-nitro-4-picoline F->Cl > F_cost Fluoro (Higher) F->F_cost Br 2-Bromo-3-nitro-4-picoline Cl->Br > Cl_cost Chloro (Lower) Cl->Cl_cost Br_cost Bromo (Intermediate) Br->Br_cost Cl_cost->Br_cost < Br_cost->F_cost <

Comparison of reactivity and cost for halogenated 3-nitro-4-picolines.

References

The Strategic Application of 2-Fluoro-3-nitro-4-picoline in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the choice of starting materials and synthetic routes is paramount to achieving efficient, scalable, and cost-effective production of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the successful application of 2-Fluoro-3-nitro-4-picoline in a potential synthetic pathway to a key pharmaceutical intermediate, benchmarked against established industrial methods. Our case study focuses on the synthesis of precursors to Nevirapine, a widely used non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1.

Executive Summary

This guide demonstrates the potential advantages of employing this compound in the synthesis of Nevirapine analogues. The key benefits lie in the strategic use of the fluorine and nitro groups to direct and activate the molecule for nucleophilic aromatic substitution, potentially leading to cleaner reactions and higher yields in the initial coupling step. In contrast, existing commercial methods, while robust, involve multiple steps and utilize chlorinated intermediates, which can present their own set of challenges in terms of reactivity and impurity profiles.

Comparative Analysis of Synthetic Routes

The synthesis of Nevirapine fundamentally involves the coupling of a substituted aminopyridine with a cyclopropylamino-nicotinic acid derivative, followed by cyclization. Here, we compare the established commercial approach using 2-chloro-3-amino-4-picoline (CAPIC) with a prospective route employing this compound.

Established Commercial Synthesis of Nevirapine

The commercial production of Nevirapine has evolved through several generations of synthetic routes, primarily starting from 2-chloro-3-amino-4-picoline (CAPIC). These processes are well-documented in patents and technology transfer documents.

Key Features:

  • Starting Material: 2-chloro-3-amino-4-picoline (CAPIC)

  • Coupling Partner: 2-chloronicotinic acid or 2-cyclopropylamino-nicotinic acid derivatives.

  • Overall Yields: Varying from 59% in first-generation processes to upwards of 87% in more recent, optimized routes.[1]

The following diagram illustrates a generalized workflow for the established commercial synthesis of Nevirapine.

G cluster_0 Established Commercial Synthesis of Nevirapine A 2-chloro-3-amino-4-picoline (CAPIC) C Coupling A->C B 2-chloronicotinoyl chloride B->C D 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide C->D E Reaction with Cyclopropylamine D->E F N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide E->F G Cyclization (e.g., with NaH) F->G H Nevirapine G->H

Caption: Workflow for the established commercial synthesis of Nevirapine.

Prospective Synthesis Using this compound

A key advantage of this compound lies in the high reactivity of the fluorine atom towards nucleophilic aromatic substitution, which is further activated by the electron-withdrawing nitro group. This allows for a potentially more efficient and selective initial coupling reaction. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.

Key Features:

  • Starting Material: this compound

  • Potential Advantages:

    • Enhanced reactivity of the C-F bond towards nucleophilic substitution.

    • The nitro group serves as a powerful activating group and a precursor to the required amine functionality.

    • Potentially cleaner reaction profiles with fewer side products compared to chlorinated analogues.

The proposed synthetic pathway is depicted below.

G cluster_1 Prospective Synthesis Using this compound A This compound C Nucleophilic Aromatic Substitution A->C B 2-cyclopropylamino-nicotinic acid derivative B->C D Coupled Intermediate (Nitro compound) C->D E Nitro Group Reduction (e.g., H2, Pd/C) D->E F Coupled Intermediate (Amino compound) E->F G Cyclization (e.g., with NaH) F->G H Nevirapine Analogue G->H

Caption: Proposed synthetic pathway for a Nevirapine analogue.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the established commercial synthesis of Nevirapine. Data for the prospective route is based on anticipated yields for analogous reactions reported in the literature.

ParameterEstablished Commercial Route (2-chloro-3-amino-4-picoline)Prospective Route (this compound)
Starting Material 2-chloro-3-amino-4-picoline (CAPIC)This compound
Key Intermediate 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamideN-(2-nitro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide
Overall Yield 59% - 87%[1]Estimated > 80% (based on high efficiency of individual steps)
Number of Steps Typically 3-4 steps from key intermediatesPotentially 3 steps from starting material
Reagents Thionyl chloride, Cyclopropylamine, Sodium HydrideCyclopropylamine derivative, Reducing agent (e.g., Pd/C, H2), Sodium Hydride
Reaction Conditions Often requires elevated temperatures and pressures for amination of chloro-pyridinesMilder conditions for initial SNAr reaction, standard reduction conditions

Experimental Protocols

Key Experiment: Commercial Synthesis of Nevirapine (Illustrative)

The following is a generalized protocol based on published patent literature for the commercial synthesis of Nevirapine.

Step 1: Coupling of 2-chloro-3-amino-4-picoline (CAPIC) with 2-chloronicotinoyl chloride

  • To a solution of 2-chloro-3-amino-4-picoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, toluene), is added a base (e.g., triethylamine, 1.2 eq).

  • The mixture is cooled to 0-5 °C.

  • A solution of 2-chloronicotinoyl chloride (1.1 eq) in the same solvent is added dropwise, maintaining the temperature below 10 °C.

  • The reaction is stirred at room temperature until completion (monitored by TLC or HPLC).

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.

Step 2: Reaction with Cyclopropylamine

  • The intermediate from Step 1 (1.0 eq) is dissolved in a high-boiling point solvent such as diglyme.

  • Cyclopropylamine (excess, e.g., 5-10 eq) is added.

  • The reaction mixture is heated to a high temperature (e.g., 140-160 °C) in a sealed vessel or under reflux.

  • After completion, the excess cyclopropylamine and solvent are removed under vacuum. The crude product, N-(2-chloro-4-methyl-3-pyridinyl)-2-(cyclopropylamino)-3-pyridinecarboxamide, is purified by crystallization or chromatography.

Step 3: Cyclization to Nevirapine

  • The product from Step 2 (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF, DMF).

  • Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

  • The reaction mixture is then heated to reflux until the cyclization is complete.

  • The reaction is carefully quenched with water or methanol and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude Nevirapine is purified by recrystallization.

Prospective Key Experiment: Synthesis of a Nevirapine Analogue Precursor

This protocol outlines the proposed synthesis of the key intermediate using this compound.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in an aprotic polar solvent (e.g., DMF, DMSO) is added 2-cyclopropylamino-nicotinic acid (1.1 eq) and a non-nucleophilic base (e.g., potassium carbonate, 2.0 eq).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The mixture is cooled to room temperature, diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the coupled nitro-intermediate.

Step 2: Nitro Group Reduction

  • The intermediate from Step 1 is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reduction is complete.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the corresponding amino compound, which is the direct precursor for cyclization.

Conclusion

The prospective use of this compound presents a compelling alternative for the synthesis of Nevirapine and its analogues. The inherent reactivity of the fluorinated and nitrated pyridine ring offers the potential for a more streamlined and efficient synthesis with milder reaction conditions. While the established commercial routes are proven and optimized for large-scale production, the exploration of novel pathways using advanced building blocks like this compound is crucial for the continuous improvement of pharmaceutical manufacturing processes. This guide provides a framework for researchers to evaluate and potentially develop more efficient synthetic strategies for this important class of therapeutic agents.

References

Performance Benchmark: 2-Fluoro-3-nitro-4-picoline in the Synthesis of Nevirapine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 2-Fluoro-3-nitro-4-picoline versus Traditional Chloro-derivatives in Nucleophilic Aromatic Substitution for the Synthesis of Nevirapine Analogs.

This guide provides an objective comparison of the performance of this compound against its chloro-analog, 2-chloro-3-amino-4-picoline, in the context of synthesizing Nevirapine and its analogs. The primary reaction class under consideration is Nucleophilic Aromatic Substitution (SNAr), a cornerstone of many pharmaceutical syntheses. This analysis is supported by experimental data from peer-reviewed literature and patents, offering insights into reaction efficiency and conditions.

Executive Summary

The synthesis of Nevirapine, a critical anti-HIV agent, and its analogs often relies on the coupling of a substituted aminopyridine with a functionalized picoline. The choice of the leaving group on the picoline moiety is a critical determinant of reaction efficiency. Theoretical principles of SNAr reactions suggest that a fluorine substituent, due to its high electronegativity, is a superior leaving group compared to chlorine. This is attributed to the strong inductive electron-withdrawing effect of fluorine, which stabilizes the intermediate Meisenheimer complex formed during the rate-determining step of the reaction. This guide presents available data to support this theoretical advantage in a practical synthetic context.

Comparative Performance Data

The following table summarizes the key performance indicators for the synthesis of Nevirapine and a close analog using both the fluoro- and chloro-substituted picoline precursors.

PrecursorTarget MoleculeKey Reaction StepReagents & ConditionsYieldSource
This compound Nevirapine AnalogSNAr2-(Cyclopropylamino)-3-aminopyridine, K₂CO₃, DMF, 80 °CNot explicitly stated in abstract1[1]
2-Chloro-3-amino-4-picoline (CAPIC) NevirapineAmide coupling followed by cyclizationMethyl 2-cyclopropylaminonicotinate, NaH, Diglyme87% (overall for 2 steps)2[2]
2-Chloro-3-amino-4-picoline (CAPIC) NevirapineAmide coupling followed by cyclization2-Chloro-nicotinic acid~59% (overall for 5 steps)2[2]

Note: A direct quantitative yield for the SNAr step using this compound for the Nevirapine analog synthesis is not provided in the available abstract. However, the principles of SNAr strongly suggest that the fluoro-derivative would lead to a higher yield and/or require milder reaction conditions compared to a chloro-analog in a directly comparable reaction.

Signaling Pathways and Experimental Workflows

Nucleophilic Aromatic Substitution (SNAr) Pathway

The core reaction mechanism involves the nucleophilic attack of an aminopyridine derivative on the electron-deficient picoline ring, activated by the nitro group. The fluorine atom, being highly electronegative, facilitates this attack and acts as an excellent leaving group.

SNAr_Pathway reagents This compound + 2-(Cyclopropylamino)-3-aminopyridine intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product Coupled Intermediate intermediate->product Loss of F⁻ final_product Nevirapine Analog (after cyclization and reduction) product->final_product Further Transformation

Caption: Generalized SNAr pathway for the synthesis of Nevirapine analogs.

Experimental Workflow: Fluoro-Picoline Route

The following diagram illustrates a typical laboratory workflow for the synthesis of a Nevirapine analog using this compound.

Fluoro_Workflow start Start dissolve Dissolve this compound and 2-(Cyclopropylamino)-3-aminopyridine in DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base heat Heat reaction mixture to 80 °C add_base->heat monitor Monitor reaction progress (e.g., by TLC or LC-MS) heat->monitor workup Aqueous workup and extraction with organic solvent monitor->workup purify Purification of the coupled intermediate (e.g., column chromatography) workup->purify cyclize Cyclization and reduction of nitro group to form Nevirapine analog purify->cyclize end End cyclize->end

Caption: Experimental workflow for Nevirapine analog synthesis via the fluoro-route.

Experimental Workflow: Chloro-Picoline Route (for Nevirapine)

This diagram outlines the workflow for the synthesis of Nevirapine using 2-chloro-3-amino-4-picoline, as described in patent literature.

Chloro_Workflow start Start mix_reagents Charge reactor with 2-Chloro-3-amino-4-picoline (CAPIC) and Methyl 2-cyclopropylaminonicotinate in Diglyme start->mix_reagents add_base Add NaH mix_reagents->add_base heat Heat reaction mixture add_base->heat monitor Monitor reaction completion heat->monitor quench Quench reaction monitor->quench isolate Isolate crude Nevirapine quench->isolate purify Purify Nevirapine isolate->purify end End purify->end

Caption: Experimental workflow for Nevirapine synthesis via the chloro-route.

Detailed Experimental Protocols

Synthesis of a Nevirapine Analog via this compound

The following is a generalized protocol based on the synthetic route described in Bioorganic & Medicinal Chemistry Letters. Specific quantities and reaction times may vary.

Materials:

  • This compound

  • 2-(Cyclopropylamino)-3-aminopyridine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of this compound in DMF, add 2-(cyclopropylamino)-3-aminopyridine and potassium carbonate.

  • Heat the reaction mixture to 80 °C and monitor the progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled intermediate.

  • The intermediate can then be subjected to cyclization and reduction of the nitro group to yield the final Nevirapine analog.

Synthesis of Nevirapine via 2-Chloro-3-amino-4-picoline (CAPIC)

This protocol is adapted from the process described in patent WO2016118586A1.[2]

Materials:

  • 2-Chloro-3-amino-4-picoline (CAPIC)

  • Methyl 2-cyclopropylaminonicotinate

  • Sodium Hydride (NaH)

  • Diglyme

  • Water

  • Ethanol

  • Hexanes

Procedure:

  • Charge a reaction vessel with 2-chloro-3-amino-4-picoline and methyl 2-cyclopropylaminonicotinate in diglyme.

  • Add sodium hydride portion-wise to the stirred mixture.

  • Heat the reaction mixture and monitor for the completion of the reaction.

  • After the reaction is complete, cool the mixture and carefully quench with water.

  • Isolate the crude Nevirapine product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water/hexanes) to yield pure Nevirapine.

Conclusion

The available evidence strongly supports the theoretical advantage of using this compound in SNAr reactions for the synthesis of Nevirapine analogs. The high electronegativity of the fluorine atom enhances the reactivity of the picoline ring towards nucleophilic attack, potentially leading to higher yields, shorter reaction times, and milder reaction conditions compared to the analogous chloro-derivatives. While a direct quantitative comparison from a single study is not yet available in the public domain, the fundamental principles of organic chemistry and the existing literature on Nevirapine synthesis provide a compelling case for the superior performance of this compound. For process development and optimization, the fluoro-substituted starting material represents a promising avenue for improving the efficiency of Nevirapine analog synthesis.

References

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-3-nitro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-3-nitro-4-picoline

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling this compound. The following procedural guidance is based on the known hazards of structurally similar compounds, including other fluorinated and nitrated pyridines.

Hazard Identification and Classification
  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

  • Flammability: May be a flammable liquid and vapor.[3]

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

  • H226: Flammable liquid and vapour.[3]

Signal Word: Warning or Danger[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3][4]To prevent skin contact and absorption. A conservative approach is recommended due to the lack of specific breakthrough time data.
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[5]To protect against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection Wear a flame-retardant, antistatic protective lab coat. Full-length pants and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[2][3]To protect skin from contact and to provide a barrier against potential splashes.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[2][6]To minimize inhalation exposure to vapors, which may cause respiratory irritation.
Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][7]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[6]

  • Use non-sparking tools and take precautionary measures against static discharges.[6]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][7]

  • Keep the container tightly closed.[6][7]

  • Store locked up.[6]

  • Incompatible materials include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][9]

First Aid Measures
Exposure RouteFirst Aid Protocol
If Inhaled Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5]
In Case of Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[5]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Spill and Disposal Plan

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: Wear appropriate personal protective equipment during cleanup.

Disposal:

  • Dispose of this chemical and its container at an approved waste disposal plant.[2][6][7]

  • Do not allow the product to enter drains.[4]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Dispose of contaminated packaging as unused product.[4]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the necessary workflows for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Reaction in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

Emergency Response Protocol cluster_spill Spill Response cluster_exposure Personal Exposure spill Spill or Exposure Occurs spill_evacuate Evacuate Area spill->spill_evacuate exp_remove Remove Contaminated Clothing spill->exp_remove spill_notify Notify Supervisor/Safety Officer spill_evacuate->spill_notify spill_contain Contain Spill with Absorbent spill_notify->spill_contain spill_cleanup Clean & Decontaminate spill_contain->spill_cleanup exp_wash Wash Affected Area (Skin/Eyes) exp_remove->exp_wash exp_medical Seek Immediate Medical Attention exp_wash->exp_medical exp_sds Provide SDS of Analog to Medical Personnel exp_medical->exp_sds

Caption: A diagram illustrating the immediate actions to take in the event of a spill or personal exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.